6-Bromoindole-3-carbaldehyde
Description
6-Bromoindole-3-carboxaldehyde has been reported in Pseudomonas, Pseudosuberites hyalinus, and other organisms with data available.
from the marine sponge Smenospongia sp.; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLQCBKBPTODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383452 | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-04-9 | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted indole scaffold and a reactive aldehyde group, make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a pale yellow to brown crystalline powder.[1] The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [2][3][4] |
| Molecular Weight | 224.05 g/mol | [2][3][4] |
| Melting Point | 202-206 °C | [2][5] |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| CAS Number | 17826-04-9 | [2][3] |
| MDL Number | MFCD00792689 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A spectrum is available for reference.[6]
-
¹³C NMR: A spectrum is available for reference.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent peaks are expected for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and C-H and C=C stretching vibrations of the aromatic system. A reference IR spectrum is available for this compound.[7][8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, which is characteristic of halogenated aromatic compounds.[9][10][11]
Solubility
This compound exhibits limited solubility in water but is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Quantitative solubility data is not widely reported and is best determined empirically for specific applications.
Synthesis and Purification
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[12][13] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 6-bromoindole.
Vilsmeier-Haack Reaction: Experimental Protocol
This protocol provides a general guideline for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole.[14]
Materials:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (typically below 10°C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 6-bromoindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction mixture cool.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][15]
Figure 1. A simplified workflow diagram of the Vilsmeier-Haack synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the bromo-substituted indole ring.
-
Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of transformations. It can undergo reduction to form the corresponding alcohol (6-bromo-1H-indol-3-yl)methanol, oxidation to yield 6-bromoindole-3-carboxylic acid, and condensation reactions with amines and other nucleophiles to form imines and other derivatives.[16]
-
Indole Ring Reactivity: The bromine atom at the 6-position deactivates the benzene ring towards electrophilic substitution but can participate in cross-coupling reactions. The indole nitrogen can be alkylated or acylated under appropriate conditions.
Biological Activity and Signaling Pathways
Bromoindole derivatives are recognized for their diverse biological activities, and this compound serves as a key precursor for many of these bioactive molecules.
Antimicrobial Activity
Derivatives of 6-bromoindole have demonstrated notable antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to permeabilization and depolarization.[16][17][18] This disruption of the cell's physical integrity is a key factor in their bactericidal effects.
Anticancer Potential and Signaling Pathway Modulation
Indole compounds, in general, are known to interact with various signaling pathways implicated in cancer progression. While direct studies on this compound are limited, its derivatives and related bromoindoles have been shown to modulate key cellular signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[19]
-
NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some indole derivatives have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[20]
-
Kinase Inhibition: Bromoindole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling. For instance, some have shown inhibitory activity against receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[11][21]
Figure 2. An overview of key signaling pathways potentially targeted by bromoindole derivatives, leading to anticancer and anti-inflammatory effects.
Applications in Research and Drug Development
This compound is a valuable starting material in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory agents.[16]
-
Organic Synthesis: The reactivity of its functional groups allows for its use in the construction of complex heterocyclic systems.[16]
-
Materials Science: The indole core is a component of various organic materials, and bromo-substitution can be used to tune their electronic and photophysical properties.
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its well-defined chemical properties, coupled with its accessibility through established synthetic routes like the Vilsmeier-Haack reaction, make it an important tool for researchers. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a lead compound in drug discovery and development. Further investigation into its specific interactions with biological targets and signaling pathways will undoubtedly continue to fuel innovation in these critical fields.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. 6-Bromoindole-3-carboxaldehyde 97 17826-04-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
- 7. 6-Bromoindole-3-carboxaldehyde(17826-04-9) IR2 [m.chemicalbook.com]
- 8. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
6-Bromoindole-3-carbaldehyde: A Technical Guide for Scientific Professionals
CAS Number: 17826-04-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a substituted indole that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The addition of a bromine atom at the 6-position of the indole ring modifies its electronic properties and can enhance its interaction with biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological applications, with a focus on its potential as a therapeutic agent.
Physicochemical Properties
This compound is a solid, typically appearing as a light yellow to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17826-04-9 | [2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 202-206 °C | |
| Purity | ≥ 98% | [3] |
| SMILES | O=Cc1c[nH]c2ccc(Br)cc12 | |
| InChI | 1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H |
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol is a representative procedure for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole as the starting material.
Materials:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Water
Procedure:
-
In a flask, add anhydrous DMF (10 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF to prepare the Vilsmeier reagent. Stir the mixture for 30 minutes at 0-5 °C.
-
To a separate flask containing 6-bromoindole (10g, 53.7mmol) dissolved in anhydrous DMF (10ml), slowly add the prepared Vilsmeier reagent (20 ml) dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 85 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and pour it into crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until a large amount of yellow solid precipitates.
-
Filter the precipitate and dry it to obtain this compound.
Yield: A similar reaction using 5-bromo-2-methyl-aniline as a precursor yielded 93% of the final product.
Biological Activities and Applications
This compound serves as a versatile building block for the synthesis of more complex molecules and has demonstrated a range of biological activities.[1][3] Its derivatives have shown potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.[1]
Antimicrobial and Antifungal Activity
Derivatives of 6-bromoindole have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1] The mechanism of action for some bromoindole derivatives has been attributed to the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in protecting microbial cells from oxidative stress through the production of hydrogen sulfide (H₂S).[4]
The following is a generalized protocol for determining the MIC of a compound against bacteria or fungi.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Potential in Cancer Research
The indole nucleus is a common feature in many anticancer agents. While direct studies on the anticancer mechanism of this compound are limited, related indole derivatives are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound has not been definitively elucidated, based on the activity of related indole derivatives, a potential mechanism of action could involve the inhibition of key enzymes in microbial metabolic pathways or the modulation of signaling cascades in cancer cells.
The diagram above illustrates a logical workflow from the synthesis of this compound to its biological evaluation and subsequent mechanism of action studies.
As previously mentioned, some 6-bromoindole derivatives act as inhibitors of bacterial cystathionine-γ-lyase (CGL), which is crucial for H₂S production and protecting bacteria from oxidative stress. This inhibition enhances the efficacy of antibiotics.
This diagram depicts the proposed mechanism where a 6-bromoindole derivative inhibits CGL, leading to reduced H₂S production and consequently decreased oxidative stress resistance in bacteria, thereby potentiating the effect of antibiotics.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromoindole-3-carbaldehyde, a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.
Molecular Structure and Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and a formyl (aldehyde) group is attached to the 3-position of the pyrrole ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 6-bromo-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol [1] |
| CAS Number | 17826-04-9 |
| Appearance | Solid, typically yellow in color |
| Melting Point | 202-206 °C |
| SMILES String | O=Cc1c[nH]c2ccc(Br)cc12 |
| InChI Key | WCCLQCBKBPTODV-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. An alternative, though often less efficient, method is the Duff reaction.
This protocol is adapted from established synthetic procedures for the formylation of 6-bromoindole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring.
Materials:
-
6-bromoindole
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for approximately 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.
-
Formylation Reaction: Dissolve 6-bromoindole in anhydrous DMF in a separate reaction vessel. Cool this solution in an ice bath.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent from step 1 to the 6-bromoindole solution. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Heating: Raise the temperature of the reaction mixture to 85-90 °C and heat for approximately 5-8 hours.
-
Work-up: After the reaction is complete, cool the mixture. Carefully pour the reaction mixture into ice.
-
Precipitation: Add saturated sodium carbonate solution to the mixture until it is basic. A large amount of a yellow solid product will precipitate.
-
Isolation: Collect the solid precipitate by filtration. Wash the solid with water and then dry it to obtain this compound. The product can be further purified by recrystallization if necessary.
The Duff reaction provides an alternative route for the formylation of electron-rich aromatic compounds. This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA). While it can be effective, yields may be lower compared to the Vilsmeier-Haack reaction for this specific substrate.
Visualized Experimental Workflow and Biological Pathway
The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
While the specific biological pathways for this compound are still under investigation, derivatives of bromoindoles have shown potential as inhibitors of key signaling pathways in cancer. The diagram below illustrates a plausible mechanism of action, where a bromoindole derivative inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation.
Caption: Inhibition of the EGFR signaling pathway by a bromoindole derivative.
References
The Multifaceted Biological Activities of 6-Bromoindole Derivatives: A Technical Guide for Drug Development Professionals
December 24, 2025
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The introduction of a bromine atom at the 6-position of the indole ring has been shown to significantly modulate the pharmacological properties of these compounds, leading to the discovery of potent agents with anticancer, antimicrobial, antiviral, and neuroprotective potential. This technical guide provides an in-depth overview of the biological activities of 6-bromoindole derivatives, intended for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this promising area.
Introduction
6-Bromoindole is a naturally occurring compound found in various marine organisms and has served as a crucial building block for the synthesis of numerous biologically active molecules.[1][2] The presence and position of the bromine atom on the indole ring can enhance lipophilicity and modulate electronic properties, often leading to improved target binding and efficacy.[3] This guide explores the diverse therapeutic potential of 6-bromoindole derivatives, focusing on their mechanisms of action and structure-activity relationships.
Anticancer Activity
6-Bromoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of representative 6-bromoindole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [4] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | ||
| A549 (Lung) | 6.30 ± 0.30 | [4] | ||
| HeLa (Cervical) | 6.10 ± 0.31 | [4] | ||
| A375 (Melanoma) | 0.57 ± 0.01 | [4] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | ||
| Compound 1 | 2,2-bis(6-bromo-3-indolyl) ethylamine | K562 (Leukemia) | 8 mg/L | [5] |
| Indole-3-carbinol | 6-bromo-indole-3-carbinol | DU145 (Prostate) | Not specified |
Signaling Pathway: Tubulin Polymerization Inhibition
Several 6-bromoindole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]
Figure 1. Inhibition of tubulin polymerization by 6-bromoindole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)[6]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromoindole derivative for 72 hours.[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Antimicrobial Activity
6-Bromoindole derivatives have shown potent activity against a range of pathogenic bacteria and fungi. Their mechanisms often involve the disruption of microbial cell membranes.[8][9]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of various 6-bromoindole derivatives against different microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC | Reference |
| Polyamine 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 µM | [10] |
| Staphylococcus aureus | 6.25 µM | [10] | ||
| Candida albicans | 17.2 µM | [10] | ||
| Cryptococcus neoformans | 1.1 µM | [10] | ||
| Compound 1 | 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 mg/L | [5] |
| Staphylococcus aureus | 8 mg/L | [5] | ||
| Klebsiella pneumoniae | 8 mg/L | [5] | ||
| 4-bromo-6-chloroindole | Di-halogenated indole | Staphylococcus aureus ATCC 6538 | 30 µg/mL | [11] |
| 6-bromo-4-iodoindole | Di-halogenated indole | Staphylococcus aureus ATCC 6538 | 20 µg/mL | [11] |
Mechanism of Action: Membrane Permeabilization
Certain 6-bromoindole derivatives, particularly polyamine conjugates, induce rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death.[8][9]
Figure 2. Workflow for assessing bacterial membrane permeability.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
6-bromoindole derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Dilutions: Serially dilute the 6-bromoindole derivative in MHB across the wells of a 96-well plate to achieve a range of concentrations.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[14] Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Antiviral Activity
Derivatives of bromoindole have shown promise as antiviral agents, particularly against RNA viruses like SARS-CoV-2 and HIV, by targeting key viral enzymes or processes.[15][16]
Quantitative Antiviral Data
The following table presents the antiviral activity of select 6-bromoindole derivatives.
| Compound ID | Derivative Class | Virus | Assay | IC50 / EC50 | Reference |
| Compound III2 | 2-arylthiomethyl-6-bromoindole | SARS-CoV-2 Mpro | Enzyme Inhibition | 1.6 µM | [17] |
| Compound 1 | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Cell-based | 1.06 µg/mL | [18] |
| 5-Bromo-IAS derivative | Indole-2-carboxamide | HIV-1 (Wild Type) | Cell-based | Low nM range | [16] |
Mechanism of Action: Inhibition of Viral Protease
Some 6-bromoindole derivatives function as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. By binding to the active site of the enzyme, these compounds block the processing of viral polyproteins, thereby halting the viral life cycle.[17]
Figure 3. Mechanism of SARS-CoV-2 Mpro inhibition.
Neuroprotective Activity
Indole derivatives, including those with bromine substitutions, are being investigated for their neuroprotective effects, which are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[8][19]
Signaling Pathway: Nrf2-ARE Activation
Indole-3-carbinol and its derivatives can exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This is a key cellular defense mechanism against oxidative stress. Activation of the PI3K/Akt pathway can lead to the phosphorylation and nuclear translocation of Nrf2, which then binds to the ARE and upregulates the expression of antioxidant genes.[8][19]
Figure 4. Nrf2-ARE pathway activation by indole derivatives.
Conclusion
6-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and potentially neuroprotective agents highlights their therapeutic potential. The introduction of the bromine atom at the 6-position often enhances the pharmacological profile of the indole scaffold. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action are crucial next steps in translating the therapeutic promise of these molecules into clinical applications. This guide provides a foundational resource for researchers to advance the development of novel drugs based on the 6-bromoindole core.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. benchchem.com [benchchem.com]
- 16. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest in the scientific community. Initially discovered as a natural product from marine bacteria, it is now primarily produced through chemical synthesis. Its strategic importance lies in its versatile chemical reactivity, serving as a key building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic protocols, and known biological activities of this compound and its derivatives, with a focus on their interaction with key signaling pathways.
Discovery and History
This compound was first identified as a natural product isolated from a marine bacterium of the genus Acinetobacter. This bacterium was found to be associated with the ascidian Stomozoa murrayi. The discovery highlighted the role of marine microorganisms as a source of novel halogenated compounds.
While it has natural origins, the majority of this compound used in research and development is produced synthetically. The first chemical synthesis of this compound dates back to the late 20th century, emerging from efforts to expand the library of functionalized indole alkaloids for medicinal chemistry research. The development of efficient formylation techniques, such as the Vilsmeier-Haack and Duff reactions, has made this compound readily accessible for a wide range of applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below, providing a valuable reference for its identification and characterization.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 202-206 °C |
| CAS Number | 17826-04-9 |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J=3 Hz), 8.00 (1H, d, J=9 Hz), 7.69 (1H, d, J=2 Hz), 7.34 (1H, dd, J=1.6, 8.2 Hz)[1] |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₉H₇BrNO: 223.97, found: 224.97 |
Experimental Protocols
Chemical Synthesis
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds, including indoles. A detailed protocol for the synthesis of this compound is provided below, based on a patented procedure.[1]
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add 10 mL of N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 20 mL of a pre-prepared Vilsmeier reagent (typically formed from phosphorus oxychloride and DMF) dropwise to the cooled DMF at 0 °C.
-
Reaction with Starting Material: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromo-2-methylaniline (10g, 53.7mmol) in 10 mL of DMF.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Reaction Progression: Gradually raise the temperature to 85 °C and heat the reaction for 5 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add a saturated sodium carbonate solution until the solution is basic.
-
A large amount of yellow solid will precipitate.
-
Filter the solid and dry it to obtain this compound.
Yield: 12 g (93%)[1]
Logical Workflow for Vilsmeier-Haack Synthesis:
Caption: Vilsmeier-Haack synthesis of this compound.
General Experimental Protocol (Adapted for 6-Bromoindole):
-
Reaction Setup: In a reaction flask, dissolve 6-bromoindole in a suitable acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.
-
Add hexamethylenetetramine (HMTA) to the solution.
-
Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80 to 150 °C, and stir for several hours.
-
Work-up: After cooling, the reaction mixture is typically hydrolyzed with an aqueous acid solution (e.g., sulfuric acid).
-
Isolation: The product, this compound, can then be isolated through extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.
Logical Workflow for the Duff Reaction:
Caption: General workflow of the Duff reaction for formylation.
Isolation from Natural Sources
This compound has been successfully isolated from the marine bacterium Acinetobacter sp. The following protocol is based on the reported extraction and purification methods.
Experimental Protocol:
-
Bacterial Culture: Cultivate the Acinetobacter sp. strain in a suitable nutrient-rich broth medium.
-
Extraction: After an appropriate incubation period, harvest the bacterial cells and the culture supernatant. The extraction of the target compound is typically performed on the cell pellet and/or the culture broth using organic solvents such as ethyl acetate or methanol.
-
Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: Subject the fraction containing the desired compound to one or more chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Employing a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water mixture) for final purification.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
Workflow for Natural Product Isolation:
Caption: Isolation workflow from Acinetobacter sp.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on its non-brominated analog, indole-3-carboxaldehyde, and other related indole derivatives provides valuable insights into its potential biological activities and mechanisms of action.
Potential Anti-inflammatory Activity via NF-κB and TLR Signaling Inhibition
Studies on indole-3-carboxaldehyde have demonstrated its ability to modulate inflammatory responses. It has been shown to inhibit the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory cascades. Furthermore, indole-3-carboxaldehyde has been found to inhibit the TLR4/NF-κB/p38 signaling pathway, a central regulator of inflammation. Given the structural similarity, it is plausible that this compound and its derivatives could exert similar anti-inflammatory effects by targeting these key signaling pathways.
Potential TLR7/NF-κB Signaling Inhibition by this compound Derivatives:
Caption: Potential inhibition of the TLR7/NF-κB pathway.
Potential as Tubulin Polymerization Inhibitors
A class of structurally related compounds, 6-aryl-3-aroyl-indoles, has been identified as potent inhibitors of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes and can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development. The indole scaffold of this compound makes it a promising starting point for the design and synthesis of novel tubulin polymerization inhibitors.
Mechanism of Tubulin Polymerization Inhibition:
References
A Technical Guide to the Natural Sources of Brominated Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of brominated indole alkaloids, a class of marine natural products with significant therapeutic potential. The document details the primary organisms from which these compounds are isolated, quantitative data on their yields, and in-depth experimental protocols for their extraction and purification.
Primary Natural Sources of Brominated Indole Alkaloids
Brominated indole alkaloids are predominantly found in marine invertebrates, where they are thought to play a role in chemical defense. The most prolific producers of these compounds belong to the phyla Bryozoa, Tunicata (Ascidiacea), and Porifera (sponges).
Marine Bryozoans: The marine bryozoan Flustra foliacea is a well-documented source of a diverse array of brominated indole alkaloids, most notably the flustramines. These compounds often feature a prenyl group and exhibit a range of biological activities.
Marine Tunicates (Ascidians): Tunicates, particularly those of the genus Pseudodistoma, are known to produce brominated indole alkaloids. For example, Pseudodistoma arborescens is the source of arborescidines, which are complex alkaloids with cytotoxic properties. The tunicate Pyura sacciformis has been identified as a source of 6-bromoindole-3-carbaldehyde.
Marine Sponges: Sponges are a rich and diverse source of marine natural products, including a variety of brominated indole alkaloids. Genera such as Hyrtios, P G barretti, and Callyspongia are known to produce these compounds. For instance, the sponge Hyrtios sp. yields 5,6-dibromo-L-hypaphorine, while P G barretti is a source of barettin and other 6-bromoindole derivatives. The Red Sea sponge Callyspongia siphonella has been shown to produce brominated oxindole alkaloids with antibacterial activity.
Quantitative Data on Brominated Indole Alkaloids
The yield of brominated indole alkaloids from their natural sources can vary significantly depending on the organism, its geographical location, and the extraction method employed. The following tables summarize the available quantitative data.
| Alkaloid Class | Specific Alkaloid | Source Organism | Yield (% of Dry Weight) | Reference |
| Flustramines | Deformylflustrabromine | Flustra foliacea | 0.072% | Lysek et al., 2002 |
| Alkaloid Class | Specific Alkaloid | Source Organism | Yield (% of Wet Weight) | Reference |
| Arborescidines | Arborescidine A | Pseudodistoma arborescens | 0.0033% | Fu et al., 1993 |
| Arborescidine B | Pseudodistoma arborescens | 0.0025% | Fu et al., 1993 | |
| Arborescidine C | Pseudodistoma arborescens | 0.0011% | Fu et al., 1993 | |
| Arborescidine D | Pseudodistoma arborescens | 0.0014% | Fu et al., 1993 |
| Alkaloid | Source Organism | Amount of Starting Material | Yield of Pure Compound | Reference |
| 5,6-dibromo-L-hypaphorine | Hyrtios sp. | 16 g (lyophilized) | Not specified | Rateb et al., 2011 |
| 5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dione | Hyrtios erectus | Not specified | 3.3 mg | El-Naggar et al., 2018 |
| Arborescidines A-D | Pseudodistoma arborescens | 300 g (wet weight) | A: 10 mg, B: 7.5 mg, C: 3.3 mg, D: 4.2 mg | Fu et al., 1993 |
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and structure elucidation of brominated indole alkaloids from their natural sources.
General Extraction and Purification Workflow
The isolation of brominated indole alkaloids typically involves a multi-step process that begins with the extraction of the biological material, followed by chromatographic separation and purification.
Caption: General workflow for the isolation and characterization of brominated indole alkaloids.
Detailed Protocol for the Isolation of Arborescidines from Pseudodistoma arborescens
This protocol is based on the methodology described by Fu et al. (1993).
-
Extraction:
-
300 g of the wet tunicate Pseudodistoma arborescens was extracted exhaustively with methanol (MeOH).
-
The combined MeOH extracts were concentrated under reduced pressure.
-
The resulting aqueous suspension was then extracted with dichloromethane (CH₂Cl₂).
-
-
Solvent Partitioning:
-
The CH₂Cl₂ extract was evaporated to dryness to yield a crude extract.
-
-
Chromatography:
-
The crude extract was subjected to silica gel flash chromatography using a solvent gradient of increasing polarity from hexane to ethyl acetate (EtOAc) and then to MeOH.
-
Fractions containing the alkaloids of interest (identified by thin-layer chromatography) were combined.
-
Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile in water).
-
-
Structure Elucidation:
-
The structures of the purified arborescidines were determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Detailed Protocol for the Isolation of Flustramines from Flustra foliacea
This protocol is a generalized procedure based on methodologies for isolating alkaloids from Flustra foliacea.
-
Extraction:
-
A sample of Flustra foliacea is freeze-dried and then ground to a fine powder.
-
The powdered material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1).
-
-
Solvent Partitioning:
-
The crude extract is partitioned between n-butanol and water. The organic phase, containing the alkaloids, is collected.
-
-
Chromatography:
-
The butanol extract is subjected to column chromatography on silica gel.
-
Further separation is performed using Sephadex LH-20 column chromatography.
-
Final purification is achieved by reversed-phase HPLC.
-
-
Structure Elucidation:
-
The structures of the isolated flustramines are confirmed by NMR spectroscopy and mass spectrometry.
-
Biosynthetic Pathway of Brominated Indole Alkaloids
The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The key step is the enzymatic bromination of the indole ring by a flavin-dependent halogenase.
Caption: Simplified biosynthetic pathway of brominated indole alkaloids from tryptophan.
Spectroscopic Profile of 6-Bromoindole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoindole-3-carbaldehyde, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . The compound typically appears as a solid with a melting point in the range of 202-206 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.26 | Singlet | H-C=O |
| ~8.20 | Doublet | Aromatic H |
| ~7.76 | Doublet | Aromatic H |
| ~7.49 | Doublet of doublets | Aromatic H |
| ~10.49 | Broad singlet | N-H |
Note: The specific chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and concentration.
¹³C NMR Data
Based on analogous structures, the following are the expected chemical shift ranges for the carbon atoms in this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~187.4 | C=O (Aldehyde) |
| ~143.5 | Aromatic C |
| ~141.2 | Aromatic C |
| ~127.3 | Aromatic C |
| ~123.8 | Aromatic C |
| ~120.7 | Aromatic C |
| ~120.3 | Aromatic C |
| ~111.1 | Aromatic C |
| Quaternary C-Br | (Not explicitly found) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3213 | N-H stretch |
| ~2924 | C-H stretch (aromatic) |
| ~1663 | C=O stretch (aldehyde) |
| ~1455 | C=C stretch (aromatic) |
| ~798 | C-H bend (aromatic) |
| ~683 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, a common ionization technique is Electrospray Ionization (ESI).
| m/z | Assignment |
| ~224.97 | [M+H]⁺ (Molecular ion peak) |
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an ESI source. Acquire the mass spectrum in positive ion mode.
-
Fragmentation Analysis: To study fragmentation, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
6-Bromoindole-3-carbaldehyde: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered interest in medicinal chemistry and drug development due to its diverse biological activities. As a versatile synthetic intermediate, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the known cellular mechanisms of action of this compound, with a focus on its role as a quorum sensing inhibitor, its potential as an enzyme inhibitor, and its hypothesized effects on inflammatory signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.
Core Biological Activities and Mechanisms of Action
The primary reported mechanism of action for this compound is the inhibition of bacterial quorum sensing.[3][4] Additionally, studies on closely related compounds suggest potential roles in enzyme inhibition and modulation of inflammatory responses.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for the development of novel antimicrobial agents. This compound has been identified as an effective inhibitor of quorum sensing in the Gram-negative bacterium Chromobacterium violaceum.[3][4] The bromination of indole-3-carboxaldehyde has been shown to significantly increase its potency as a quorum sensing inhibitor.[3]
Enzyme Inhibition
While direct enzymatic inhibition data for this compound is limited, its structural similarity to other bioactive indole derivatives suggests it may act on various enzymatic targets.
-
Succinate Dehydrogenase (SDH): The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth in fungi by targeting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2] It is plausible that this compound may retain some of this inhibitory activity.
-
Cytochrome P450 2A6 (CYP2A6): Indole-3-carbaldehyde derivatives have been investigated as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine.[4] This suggests that this compound could be a lead compound for the development of smoking cessation therapies.
-
Cystathionine γ-Lyase (CSE): Derivatives of 6-bromoindole have been synthesized and evaluated as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide (H₂S) biosynthesis.[5]
Potential Anti-inflammatory Mechanisms (Hypothesized)
Direct evidence for the anti-inflammatory mechanism of this compound is not yet available in the scientific literature. However, based on the well-documented activities of its non-brominated parent compound, indole-3-carboxaldehyde (I3A), we can hypothesize potential mechanisms of action. I3A is known to modulate inflammatory responses through several key signaling pathways.
-
Aryl Hydrocarbon Receptor (AhR) Activation: I3A is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[6][7] Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22.[6] It is plausible that this compound may also act as an AhR agonist.
-
Inhibition of NF-κB and MAPK Signaling: I3A has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway, a central axis in the inflammatory response.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] The bromination of the indole ring could potentially modulate this activity.
-
NLRP3 Inflammasome Inhibition: I3A can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines.[7][9] This effect is linked to the reduction of reactive oxygen species (ROS) production.[9]
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound and its parent compound, 6-bromoindole.
| Compound | Biological Activity | Target/Organism | Metric | Value | Reference |
| This compound | Quorum Sensing Inhibition | Chromobacterium violaceum | IC₅₀ | 19 µM | [3] |
| 6-Bromoindole | Antifungal (Mycelial Growth Inhibition) | Botrytis cinerea | EC₅₀ | 11.62 µg/mL | [2] |
| 6-Bromoindole | Antifungal (Mycelial Growth Inhibition) | Monilinia fructicola | EC₅₀ | 18.84 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)
This protocol is adapted from studies on the inhibition of violacein production in C. violaceum.[3][4]
Objective: To quantify the inhibitory effect of this compound on quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Plate reader for violacein quantification
Procedure:
-
Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not affect bacterial growth.
-
Assay Setup: In a 96-well plate, add the diluted compound to the wells. Add an overnight culture of C. violaceum diluted in fresh LB broth to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple pigment (violacein) is clearly visible in the control wells.
-
Quantification:
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To quantify violacein, add DMSO to each well to extract the pigment, centrifuge the plate to pellet the cells, and measure the absorbance of the supernatant at a wavelength of 585 nm.
-
-
Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅/OD₆₀₀). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
CYP2A6 Inhibition Assay (Fluorescence-based)
This protocol is a general method for assessing CYP450 inhibition.[1]
Objective: To determine the inhibitory potential of this compound on CYP2A6 activity.
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., in microsomes)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Coumarin (CYP2A6 substrate)
-
This compound
-
Tranylcypromine (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the test compound dilutions, positive control, and a solvent control.
-
Enzyme Mix: Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.
-
Pre-incubation: Add the master mix to each well and pre-incubate for approximately 10 minutes at 37°C.
-
Reaction Initiation: Add the substrate (coumarin) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Detection: Measure the fluorescence of the product, 7-hydroxycoumarin, using a fluorescence plate reader (e.g., excitation at 390 nm, emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound is a promising scaffold in drug discovery with established activity as a quorum sensing inhibitor. While its precise molecular mechanisms in mammalian cells are not fully elucidated, the activities of its parent compound, indole-3-carboxaldehyde, and other bromoindole derivatives suggest several avenues for future research.
Key areas for further investigation include:
-
Direct assessment of anti-inflammatory activity: Validating the hypothesized inhibition of NF-κB, MAPK, and NLRP3 inflammasome signaling pathways in relevant cell-based assays.
-
Aryl Hydrocarbon Receptor agonism: Determining if this compound acts as an agonist for AhR and characterizing the downstream effects.
-
Enzyme inhibition profiling: Screening this compound against a panel of relevant enzymes, including SDH, CYP450 isoforms, and bacterial targets, to identify direct molecular targets.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection, inflammation, and other relevant diseases.
A deeper understanding of the cellular and molecular mechanisms of this compound will be crucial for its development as a potential therapeutic agent. The information and protocols provided in this guide serve as a foundation for researchers to further explore the multifaceted biological activities of this intriguing indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
Potential Therapeutic Targets of 6-Bromoindole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoindole-3-carbaldehyde, a halogenated derivative of the naturally occurring indole-3-carbaldehyde, is a synthetic compound with emerging therapeutic potential. This technical guide provides a comprehensive overview of its known biological activities and prospective therapeutic targets, with a focus on its role as a potential modulator of the aryl hydrocarbon receptor (AhR) signaling pathway, its anti-inflammatory, and antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and drug development efforts.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. This compound, a synthetic analogue, has garnered interest as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structural similarity to indole-3-carbaldehyde (I3A), a known endogenous agonist of the aryl hydrocarbon receptor (AhR), suggests that this compound may also interact with this critical signaling pathway, which is implicated in immunity, inflammation, and cancer.[3] Furthermore, studies on various derivatives of 6-bromoindole have revealed potential anti-inflammatory and antimicrobial activities, indicating a broader therapeutic window for this chemical scaffold.[1] This guide aims to consolidate the current understanding of this compound's therapeutic potential to inform future preclinical and clinical investigations.
Potential Therapeutic Targets
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The most promising therapeutic target for this compound is the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by endogenous and exogenous ligands, including various indole derivatives, initiates a signaling cascade that modulates the expression of a wide array of genes.
The unbrominated parent compound, indole-3-carbaldehyde, is a known AhR agonist. Upon binding to AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription. This pathway is integral to intestinal immune homeostasis and the modulation of inflammatory responses. Given this precedent, it is highly probable that this compound also functions as an AhR modulator.
Anti-Inflammatory Effects
Derivatives of 6-bromoindole have demonstrated anti-inflammatory properties. While direct evidence for the parent aldehyde is limited, the potential modulation of the AhR pathway is intrinsically linked to anti-inflammatory outcomes. Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22 and can suppress pro-inflammatory signaling pathways. Further investigation into the direct anti-inflammatory effects of this compound is warranted.
Antimicrobial and Antifouling Activity
This compound has been shown to possess antimicrobial and antifouling properties.[1][4] This suggests its potential as a lead compound for the development of new antibiotics or agents to combat biofouling. The mechanism of its antimicrobial action is not yet fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data
The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the known values. It is important to note that further research is required to determine the potency of this compound against more direct therapeutic targets.
| Biological Activity | Assay System | Result (Value) | Reference |
| Antifouling Activity | Inhibition of cyprid larvae settlement of Balanus amphitrite | EC50: 5 µg/mL | [1][4] |
| Cytotoxicity | Sea urchin embryo cell cycle | IC50: 0.3 to >100 mM (range for various bromoindole carbaldehydes) | [5] |
| Cytotoxicity | Pancreatic (MIA PaCa-2), Lung (NSCLC-N6 L16), Prostate (DU145) cancer cell lines | Mildly cytotoxic (specific IC50 not provided) |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the ability of a compound to activate the AhR signaling pathway.
Objective: To quantify the activation of the AhR pathway by this compound.
Materials:
-
Hepa1-6 cells (murine hepatoma cell line) stably transfected with an AhR-responsive luciferase reporter plasmid (pGudLuc1.1).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound.
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.
-
DMSO (Dimethyl sulfoxide) as a vehicle control.
-
Luciferase Assay Reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture Hepa1-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TCDD in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the prepared compound dilutions. Include wells with vehicle control (DMSO) and positive control (TCDD).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells with PBS.
-
Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well.
-
Express the results as fold induction over the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the log of the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium or fungus.
Materials:
-
This compound.
-
Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics. Its likely interaction with the aryl hydrocarbon receptor suggests potential applications in a range of inflammatory and immune-mediated diseases. Furthermore, its demonstrated antimicrobial and antifouling activities open avenues for the development of new anti-infective agents.
However, the current body of research is limited by a lack of comprehensive quantitative data on the direct activity of this compound against key therapeutic targets. Future research should prioritize:
-
Quantitative AhR Activation Studies: Determining the EC50 of this compound for AhR activation in various human cell lines.
-
In-depth Anti-Inflammatory Profiling: Assessing its effects on cytokine production and inflammatory signaling pathways in relevant cellular and animal models.
-
Broad-Spectrum Antimicrobial Screening: Evaluating its MIC against a wider range of clinically relevant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for specific targets.
A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. opinvisindi.is [opinvisindi.is]
- 3. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship for bromoindole carbaldehydes: Effects on the sea urchin embryo cell cycle | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. scribd.com [scribd.com]
A Technical Guide to the Solubility and Stability of 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromoindole-3-carbaldehyde (also known as 6-Bromo-1H-indole-3-carbaldehyde), a key heterocyclic organic compound utilized in organic synthesis and life science research.[1][2][3] Understanding its physicochemical properties is critical for its effective application in drug discovery, medicinal chemistry, and as a building block for more complex molecules.[1][4]
Physicochemical Properties
This compound is a solid, typically appearing as a yellow to brown powder at room temperature.[5] Its core structure consists of an indole ring system brominated at the 6-position with a formyl (aldehyde) group at the 3-position.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [6][7] |
| Molecular Weight | 224.05 g/mol | [6][7] |
| CAS Number | 17826-04-9 | [6] |
| Appearance | Yellow to brown solid | [5] |
| Melting Point | 202-206 °C | [6] |
| Purity | Typically ≥95% - 97% | [6][8] |
Solubility Profile
The solubility of this compound is a crucial factor for its use in solution-based assays and synthetic reactions. While detailed data across a wide range of solvents is not extensively published, available information indicates high solubility in Dimethyl Sulfoxide (DMSO). For aqueous applications, a common strategy for poorly soluble compounds like indole derivatives is to first prepare a concentrated stock solution in an organic solvent such as DMSO, which can then be diluted into an aqueous buffer.[9]
| Solvent | Solubility | Observations | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (446.33 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. | [5] |
| Indole-3-carboxaldehyde (Parent Compound) in DMSO | ~30 mg/mL | For reference | [9] |
| Indole-3-carboxaldehyde (Parent Compound) in Dimethylformamide | ~30 mg/mL | For reference | [9] |
| Indole-3-carboxaldehyde (Parent Compound) in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For reference; indicates poor aqueous solubility. | [9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[10]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometer) for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.[10]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
The stability of this compound is essential for ensuring its integrity during storage and experimental use. Proper storage is critical to prevent degradation.
| Condition | Recommendation | Rationale | Source(s) |
| Solid Storage | 4°C, stored under nitrogen. | To minimize thermal degradation and oxidation. | [5][8] |
| Solution Storage (in solvent) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, under nitrogen. | To prevent degradation in solution and avoid repeated freeze-thaw cycles which can inactivate the product. | [5] |
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[11][12]
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., Acetonitrile:Water).
-
Acid and Base Hydrolysis: To separate samples, add HCl or NaOH solution. Reflux the solutions for a defined period (e.g., several hours) or until significant degradation (e.g., 5-20%) is observed. Neutralize the samples before analysis.
-
Oxidation: Add H₂O₂ solution to the sample and store it at room temperature for a set time, monitoring for degradation.
-
Thermal Stress: Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a specified duration.[11] Also, subject a solution of the compound to thermal stress.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Mass Balance: Evaluate the results to ensure that the decrease in the parent drug concentration is reasonably accounted for by the formation of degradation products.
References
- 1. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 2. 6-Bromoindole-3-carboxaldehyde , 98% , 17826-04-9 - CookeChem [cookechem.com]
- 3. 6-Bromo-1H-indole-3-carbaldehyde | HIBR Gene Diagnostics [hibergene.com]
- 4. 6-Bromo-1H-indole-3-carbaldehyde_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-溴吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromoindole-3-carbaldehyde from 6-bromoindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoindole-3-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials.[1] Its versatile structure, featuring a reactive aldehyde group and a bromine substituent on the indole core, makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel agents for oncology and neurology.[1] This document provides a comprehensive guide to the synthesis of this compound from 6-bromoindole via the Vilsmeier-Haack reaction, including a detailed experimental protocol, a summary of relevant quantitative data, and a visual representation of the reaction workflow.
Introduction
The formylation of indoles, particularly at the electron-rich C3 position, is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction stands out as an efficient and widely used method for this purpose.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3][4] This application note details the synthesis of this compound, a compound with significant potential in the development of new therapeutic agents and fluorescent probes.[1]
Applications
This compound serves as a crucial precursor in a variety of research and development areas:
-
Drug Discovery: It is a key intermediate in the synthesis of complex indole derivatives with potential therapeutic applications, including anti-cancer and neurological disorder treatments.[1]
-
Medicinal Chemistry: The bromo- and formyl- functional groups allow for diverse chemical modifications, making it an ideal scaffold for developing libraries of bioactive compounds.[5]
-
Materials Science: Its rigid, planar structure and functional groups make it a candidate for the development of novel organic materials with specific electronic and optical properties.[5]
-
Biochemical Research: This compound and its derivatives can be used as probes to study enzyme interactions and metabolic pathways.[5]
Reaction and Mechanism
The synthesis of this compound from 6-bromoindole is achieved through the Vilsmeier-Haack reaction. The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-bromoindole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, offering a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indole | POCl₃, DMF | 0 to 85 | 6 | ~93 * |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 91 |
| 6-Chloro-1H-indole | POCl₃, DMF | 0 to 90 | 8 | 91 |
*Yield is based on the synthesis starting from 5-bromo-2-methyl-aniline, which undergoes cyclization and formylation in a one-pot reaction under similar conditions.[6]
Experimental Protocol
This protocol details the synthesis of this compound from 6-bromoindole using the Vilsmeier-Haack reaction.
Materials:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 6-Bromoindole: Dissolve 6-bromoindole (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 6-bromoindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow and careful addition of a saturated aqueous sodium bicarbonate solution until the pH is alkaline. This step is exothermic and may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a yellow to brown solid, can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Characterization Data for this compound:
-
Appearance: Light yellow to brown crystalline powder[1]
-
Molecular Formula: C₉H₆BrNO[7]
-
Molecular Weight: 224.05 g/mol [7]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. 6-Bromoindole-3-carboxaldehyde 97 17826-04-9 [sigmaaldrich.com]
- 9. 6-Bromoindole-3-carboxaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Vilsmeier-Haack Formylation of 6-Bromoindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding valuable indole-3-carboxaldehyde derivatives. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] The target compound, 6-bromo-1H-indole-3-carbaldehyde, is a key building block in drug discovery, particularly for developing new agents targeting cancer and neurological disorders.[2] The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent is then attacked by the electron-rich indole, leading to an iminium intermediate which, upon aqueous work-up, hydrolyzes to the final aldehyde.[1][4]
Reaction Data Summary
The following table summarizes representative reaction conditions and yields for the Vilsmeier-Haack formylation of 6-bromoindole and other indole derivatives for comparative analysis.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoindole | POCl₃, DMF | 0 to 85 | 5 | 93 | [5] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [1] |
| 6-Chloroindole | POCl₃, DMF | Room Temp to 90 | 8 | 91 | [5] |
Detailed Experimental Protocol: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde
This protocol is adapted from a documented synthetic method.[5]
Materials and Reagents:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Standard glassware for workup
Procedure:
-
Reaction Setup:
-
Place 10 g of 6-bromoindole into a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Add 50 mL of N,N-dimethylformamide (DMF) to the flask to dissolve the 6-bromoindole.
-
Flush the system with argon or nitrogen to establish an inert atmosphere.
-
Cool the stirred solution to 0°C using an ice bath.
-
-
Formation of Vilsmeier Reagent and Reaction:
-
Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) to the cooled DMF solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Following the stirring period at room temperature, heat the reaction mixture to 85°C using a heating mantle.
-
Maintain the reaction at 85°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated sodium carbonate (Na₂CO₃) solution until the mixture is basic (pH > 8). Caution: This quenching is exothermic and may cause gas evolution.
-
Upon basification, a large amount of yellow solid will precipitate.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the collected solid under vacuum to yield 6-bromo-1H-indole-3-carbaldehyde (expected yield: ~12 g, 93%).[5]
-
Visualizations
Reaction Mechanism Workflow
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.
Experimental Protocol Workflow
Caption: Experimental workflow for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.
References
Application Notes and Protocols: Synthesis of 6-Bromoindole-3-carbaldehyde via the Duff Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds and pharmaceutical agents. Its indole scaffold, substituted with both a bromine atom and a formyl group, provides two reactive sites for further molecular elaboration. The Duff reaction offers a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This application note provides a detailed protocol for the synthesis of this compound using the Duff reaction, a comparison with the Vilsmeier-Haack reaction, and relevant technical data.
Reaction Overview
The Duff reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid, typically trifluoroacetic acid (TFA), hexamethylenetetramine decomposes to form an electrophilic iminium ion. The electron-rich C3 position of the 6-bromoindole nucleus then attacks this iminium ion. Subsequent hydrolysis of the resulting intermediate yields the desired this compound.
Quantitative Data Summary
A direct comparison of the Duff reaction and the more commonly employed Vilsmeier-Haack reaction for the formylation of 6-bromoindole highlights differences in reagents, conditions, and reported yields.
| Reaction Parameter | Duff Reaction (Modified) | Vilsmeier-Haack Reaction |
| Starting Material | 6-Bromoindole | 6-Bromoindole |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF) |
| Solvent/Acid | Trifluoroacetic acid (TFA) | Dimethylformamide (DMF) |
| Additives | Trimethylsilyl chloride (TMSCl) | None |
| Reaction Temperature | Not specified in literature | 0 °C to Room Temperature |
| Reaction Time | Not specified in literature | ~6.5 hours |
| Reported Yield | 65-74%[1] | ~77% (general procedure)[2] |
Note: The provided yield for the Duff reaction corresponds to a modified procedure including trimethylsilyl chloride, which has been shown to improve yields by stabilizing reactive intermediates.[1] The yield for the Vilsmeier-Haack reaction is based on a general procedure for the formylation of aromatic compounds.
Experimental Protocols
Duff Reaction for the Synthesis of this compound (General Procedure)
This protocol is based on the general principles of the Duff reaction for indoles.[1]
Materials:
-
6-Bromoindole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-bromoindole (1.0 eq) in trifluoroacetic acid.
-
Add hexamethylenetetramine (1.0-1.5 eq) to the solution portion-wise with stirring.
-
Heat the reaction mixture at a specified temperature (e.g., reflux) for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Vilsmeier-Haack Reaction for the Synthesis of this compound (General Procedure)
This protocol is a general method for the formylation of electron-rich arenes.[2]
Materials:
-
6-Bromoindole
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromoindole (1.0 eq) in DMF, add phosphorus oxychloride (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for approximately 6.5 hours.
-
Cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.
-
Stir for 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
Visualizations
Duff Reaction Mechanism
The following diagram illustrates the key steps in the Duff reaction for the formylation of 6-bromoindole.
Caption: Mechanism of the Duff reaction for 6-bromoindole formylation.
Experimental Workflow
The logical flow of the synthesis and purification process is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
| Spectroscopic Data | Observed Values |
| ¹H NMR | The aldehyde proton signal is typically observed between δ 9.8–10.2 ppm. Aromatic protons will appear in the aromatic region of the spectrum. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺) is expected at m/z 224.97.[1] |
| Melting Point | 202-206 °C[1] |
Conclusion
The Duff reaction provides a viable, albeit sometimes lower-yielding, alternative to the Vilsmeier-Haack reaction for the synthesis of this compound. The use of trifluoroacetic acid as both a solvent and a catalyst is a key feature of this method when applied to indole substrates. For researchers in drug discovery and organic synthesis, the choice between the Duff and Vilsmeier-Haack reactions will depend on factors such as substrate sensitivity, desired yield, and available reagents. The protocols and data presented herein serve as a valuable resource for the preparation of this important synthetic intermediate.
References
6-Bromoindole-3-carbaldehyde: A Versatile Intermediate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core, substituted with a bromine atom and a formyl group, offers multiple reaction sites for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of marine alkaloids, antifungal agents, and kinase inhibitors.
Physicochemical Properties and Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 202-206 °C | [1] |
| CAS Number | 17826-04-9 | [1] |
| Purity | ≥97% | [1] |
Key Synthetic Applications and Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles.[2]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 6-bromoindole.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 6-bromoindole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound as a solid. The crude product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |
| 6-Bromoindole | 1.0 | - | - |
| POCl₃ | 1.2 - 1.5 | - | - |
| DMF | Solvent | - | - |
| This compound | - | 85-95 | >97 |
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the C6 position of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of 6-arylindole derivatives.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5]
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylindole-3-carbaldehyde.
Quantitative Data for Suzuki Coupling:
| Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8-16 | 75-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-12 | 80-99 |
Intermediate in the Synthesis of Marine Alkaloids
This compound is a key precursor for the synthesis of various marine natural products, including the potent antitumor agent Dragmacidin D and the meridianin family of alkaloids.[6][7]
While the total synthesis of Dragmacidin D is a multi-step process, a crucial fragment can be synthesized from a 6-bromoindole derivative, which itself can be obtained from this compound through functional group transformations. The aldehyde can be converted to other functionalities required for subsequent coupling reactions.[6][8]
Synthetic Strategy Outline:
Caption: Synthetic approach to the Dragmacidin D core.
Meridianins are a class of marine alkaloids that exhibit potent kinase inhibitory activity. This compound can be a starting point for the synthesis of meridianin F.[7]
Experimental Protocol Outline for Meridianin F Synthesis:
-
Oxidation: Oxidize the aldehyde group of this compound to a carboxylic acid.
-
Amide Formation: Convert the resulting carboxylic acid to a Weinreb amide.
-
Alkynylation: React the Weinreb amide with a suitable acetylide to introduce an alkyne moiety.
-
Cyclocondensation: Cyclize the resulting alkynone with guanidine to form the 2-aminopyrimidine ring characteristic of meridianins.[5]
Synthesis of Bioactive Compounds
Derivatives of 6-bromoindole have shown significant antifungal activity. The aldehyde group of this compound can be a precursor to various acyl groups at the C3 position.
Reaction Scheme:
Caption: Synthesis of 3-acyl-6-bromoindoles.
Antifungal Activity Data:
A study on 3-acyl-6-bromoindoles revealed their potential as antifungal agents against Botrytis cinerea and Monilinia fructicola.[9]
| Compound | Target Organism | EC₅₀ (µg/mL) |
| 6-Bromoindole | Botrytis cinerea | 11.62 |
| 6-Bromoindole | Monilinia fructicola | 18.84 |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | > 100 |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | > 100 |
Note: While 6-bromoindole itself shows good activity against mycelial growth, its 3-acetyl derivative is a potent inhibitor of spore germination.[9]
Proposed Mechanism of Antifungal Action:
Molecular docking studies suggest that 3-acyl-6-bromoindoles may exert their antifungal effects by inhibiting key enzymes in fungal metabolic pathways, such as succinate dehydrogenase (SDH) and catalase MfCat2.[9]
Caption: Proposed antifungal mechanism of 3-acyl-6-bromoindoles.
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. This compound can be elaborated into various derivatives that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][10]
General Synthetic Approach:
Caption: General strategy for synthesizing kinase inhibitors.
Affected Signaling Pathways:
Derivatives of bromoindoles have been investigated as inhibitors of various kinases, including:
-
Receptor Tyrosine Kinases (RTKs): such as EGFR and VEGFR, which are involved in cell proliferation, survival, and angiogenesis.[3]
-
Serine/Threonine Kinases: such as those in the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are critical for cell growth and survival.[11][12]
Caption: Major signaling pathways targeted by kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations. The protocols and data presented herein demonstrate its significance in the synthesis of complex natural products, potent antifungal agents, and promising kinase inhibitors. For researchers in drug discovery and development, this compound represents a key starting material for the exploration of novel therapeutic agents.
References
- 1. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Bromoindole-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive aldehyde group and a bromine-substituted indole scaffold, allows for diverse chemical modifications, leading to the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities.[1] The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, often contributing to improved biological activity.
Anticancer Activity: The indole nucleus is a common scaffold in the design of anticancer agents. Derivatives of this compound have shown promise as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[1][2] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Schiff base and other derivatives of indole-3-carboxaldehyde have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[3][4][5]
Anticonvulsant Activity: The development of novel antiepileptic drugs remains an important area of research. Indole-based structures have been incorporated into new chemical entities with potential anticonvulsant properties, often evaluated in preclinical models such as the maximal electroshock (MES) test.[6][7]
Neuroprotective Effects: Oxidative stress is a major contributor to neurodegenerative diseases. Indole derivatives have been shown to exert neuroprotective effects by modulating cellular defense mechanisms, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[8][9][10]
Antifungal Activity: The emergence of drug-resistant fungal infections necessitates the discovery of new antifungal agents. Halogenated indoles, including derivatives of 6-bromoindole, have demonstrated potent activity against various fungal pathogens, including strains of Candida.[11][12]
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives synthesized from indole-3-carboxaldehyde and related indole structures. This data provides a comparative overview of their potency.
Table 1: Anticancer and Tubulin Inhibition Activity
| Compound Type | Cell Line | Activity | IC50 (µM) | Reference |
| 2-Phenylindole Derivative | MCF-7 | Antiproliferative | 0.052 | [2] |
| Arylthioindole Derivative | MCF-7 | Antiproliferative | 0.052 | [2] |
| Fused Indole Derivative | Various | Tubulin Polymerization Inhibition | 0.15 | [1] |
| Indole-based TMP analogue | A549, HepG2, MCF-7 | Tubulin Polymerization Inhibition | 1.5 | [1] |
| Indole-based TMP analogue | Four human cancer cell lines | Tubulin Polymerization Inhibition | 2.68 | [1] |
| Indole Derivative | A549, HeLa, MCF-7, HCT116 | Tubulin Polymerization Inhibition | 1.34 | [1] |
| Pyrazole-Indole Hybrid | HepG2 | Antiproliferative | 6.1 | [13] |
| Pyrazole-Indole Hybrid | HepG2 | Antiproliferative | 7.9 | [13] |
| Pyrazole-Indole Hybrid | HCT-116 | Antiproliferative | 17.4 | [13] |
| Marine-Derived Bisindole | MCF-7 | Antiproliferative | 2.13 | [14] |
| Marine-Derived Bisindole | MCF-7 | Antiproliferative | 3.26 | [14] |
| Marine-Derived Bisindole | MCF-7 | Antiproliferative | 5.14 | [14] |
Table 2: Anti-inflammatory Activity
| Compound Type | Target | IC50 (µM) | Reference |
| 1,3-Dihydro-2H-indolin-2-one Derivative | COX-2 | 2.35 | [4] |
| 1,3-Dihydro-2H-indolin-2-one Derivative | COX-2 | 2.422 | [4] |
| 1,3-Dihydro-2H-indolin-2-one Derivative | COX-2 | 3.34 | [4] |
| Pyrazole-bearing Methylamine Derivative | COX-2 | 1.79 | [15] |
| Pyrazole-bearing Methylamine Derivative | COX-2 | 2.51 | [15] |
| Indole Schiff Base Derivative | COX-2 | Selective Inhibition | [5] |
Table 3: Anticonvulsant Activity
| Compound Type | Test | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione Analogue | MES | 49.6 | [6] |
| Pyrrolidine-2,5-dione Analogue | 6 Hz (32 mA) | 31.3 | [6] |
| Pyrrolidine-2,5-dione Analogue | scPTZ | 67.4 | [6] |
| Pyrrolidine-2,5-dione Analogue | MES | 62.14 | [7] |
Table 4: Antifungal Activity
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| 4,6-Dibromoindole | Candida albicans | 25 | [11] |
| 5-Bromo-4-chloroindole | Candida albicans | 25 | [11] |
| 4,6-Dibromoindole | Non-albicans Candida | 10-50 | [11] |
| 5-Bromo-4-chloroindole | Non-albicans Candida | 10-50 | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives from this compound are provided below.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation reaction between this compound and various primary amines to form Schiff bases (imines).
Materials:
-
This compound
-
Appropriate primary amine (e.g., amino acid, aminophenol)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Synthesis of Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones, which are valuable intermediates for various heterocyclic compounds.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
In a beaker, dissolve this compound and an equimolar amount of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[16][17]
Protocol 3: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol describes the cyclization of the synthesized chalcones with a hydrazine derivative to yield pyrazolines.
Materials:
-
Synthesized 6-bromoindole-based chalcone
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve the chalcone derivative in ethanol or glacial acetic acid in a round-bottom flask.
-
Add a slight excess of hydrazine hydrate or the substituted hydrazine to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.[18][19][20][21]
Visualizations
The following diagrams illustrate key synthetic pathways and a proposed mechanism of action.
Caption: Synthesis of Schiff Base derivatives.
Caption: Two-step synthesis of Pyrazoline derivatives.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: Neuroprotection via Nrf2 pathway activation.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. paperpublications.org [paperpublications.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential kinase inhibitors derived from the versatile starting material, 6-Bromoindole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous protein kinases. The strategic placement of a bromine atom at the 6-position and a carbaldehyde at the 3-position offers multiple avenues for synthetic elaboration to generate diverse libraries of kinase inhibitors.
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and methods for the biological evaluation of kinase inhibitors based on the this compound core.
Synthetic Strategies
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, or amino substituents at the 6-position. The carbaldehyde group at the 3-position can be readily transformed into various functionalities, including amines (via reductive amination), oximes, hydrazones, or can be used in condensation reactions to build more complex heterocyclic systems.
A general workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative examples of key synthetic transformations for the elaboration of this compound into potential kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-indole-3-carbaldehyde
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Add the degassed toluene/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-indole-3-carbaldehyde.
Protocol 2: Reductive Amination of 6-Substituted-indole-3-carbaldehyde
This protocol outlines a general procedure for the conversion of the 3-carbaldehyde to an amine, a key functional group for interaction with the kinase hinge region.
Materials:
-
6-Substituted-indole-3-carbaldehyde (from Protocol 1)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the 6-substituted-indole-3-carbaldehyde (1.0 eq) in DCM or DCE in a dry reaction flask under an inert atmosphere.
-
Add the amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinase Inhibitory Activity and Data Presentation
Derivatives of 6-substituted indoles have shown inhibitory activity against a range of kinases. The following table summarizes hypothetical in vitro activity data for a series of kinase inhibitors synthesized from this compound, targeting kinases in the PI3K/Akt/mTOR and MAPK signaling pathways.
| Compound ID | 6-Substituent | 3-Substituent | Target Kinase | IC₅₀ (nM) |
| KI-001 | Phenyl | -CH₂-NH-(cyclopropyl) | PI3Kα | 150 |
| KI-002 | 4-Fluorophenyl | -CH₂-NH-(cyclopropyl) | PI3Kα | 85 |
| KI-003 | Pyridin-4-yl | -CH₂-NH-(cyclopropyl) | PI3Kα | 50 |
| KI-004 | Phenyl | -CH=N-OH | mTOR | 250 |
| KI-005 | 4-Fluorophenyl | -CH=N-OH | mTOR | 180 |
| KI-006 | Pyridin-4-yl | -CH=N-OH | mTOR | 120 |
| KI-007 | Phenyl | -CH₂-NH-(morpholino) | MEK1 | 300 |
| KI-008 | 4-Fluorophenyl | -CH₂-NH-(morpholino) | MEK1 | 210 |
| KI-009 | Pyridin-4-yl | -CH₂-NH-(morpholino) | MEK1 | 160 |
Relevant Signaling Pathways
Kinase inhibitors derived from this compound can modulate key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for indole-based inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Application Notes: 6-Bromoindole-3-carbaldehyde as a Scaffold for Novel Antifungal Agents
Introduction
The increasing prevalence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. Indole derivatives have emerged as a promising class of heterocyclic compounds due to their wide range of biological activities, including antifungal properties.[1][2] The strategic modification of the indole scaffold, particularly through halogenation, has been shown to significantly enhance its biological potency.[3] Specifically, 6-Bromoindole-3-carbaldehyde serves as a valuable starting material and a key pharmacophore for synthesizing a new generation of antifungal compounds. Its structure combines the recognized bioactivity of the indole ring with the potentiating effect of a bromine substituent, making it an attractive scaffold for targeting critical fungal pathways.[3][4]
These application notes provide detailed protocols for the synthesis, antifungal evaluation, and mechanism of action studies involving this compound and its derivatives, intended for researchers in mycology, medicinal chemistry, and drug development.
Quantitative Data on Antifungal Activity
The following table summarizes the reported antifungal activity of 6-bromoindole, indole-3-carbaldehyde (a close analog), and other halogenated indoles against various fungal pathogens. This data highlights the potential of the bromoindole scaffold.
| Compound | Fungal Species | Assay Type | Potency (µg/mL) | Reference |
| 6-Bromoindole | Botrytis cinerea | Mycelial Growth | EC₅₀: 11.62 | [3] |
| 6-Bromoindole | Monilinia fructicola | Mycelial Growth | EC₅₀: 18.84 | [3] |
| Indole-3-carbaldehyde | Fusarium solani | Mycelial Growth | EC₅₀: 59.563 | [5] |
| 4,6-Dibromoindole | Candida albicans | Broth Microdilution | MIC: 25 | [6] |
| 5-Bromo-4-chloroindole | Candida albicans | Broth Microdilution | MIC: 25 | [6] |
| 5-Bromo-4-chloroindole | Non-albicans Candida | Broth Microdilution | MIC: 10-50 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-bromoindole via the Vilsmeier-Haack reaction.[4] This formylation reaction is a standard method for introducing an aldehyde group onto an electron-rich aromatic ring.
Materials:
-
6-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
10% Sodium hydroxide (NaOH) solution
-
Chloroform or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, cool anhydrous DMF (10 mL) in an ice bath.
-
Slowly add POCl₃ (2 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.
-
After 15 minutes of stirring, slowly add 6-bromoindole (1.0 g, 5.1 mmol) to the mixture in portions.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the product from the aqueous mixture using chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from ethanol to yield this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromoindole-3-carbaldehyde in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique chemical structure, featuring a reactive aldehyde group and a bromine atom on the indole core, allows for a variety of chemical modifications, making it an attractive precursor for materials with tailored electronic and optical properties. The rigid and planar indole scaffold contributes to the formation of ordered molecular assemblies, which are desirable in many material science applications.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel materials, with a focus on fluorescent materials derived from its Schiff base derivatives. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Key Applications in Material Science
The primary application of this compound in material science lies in its use as a synthon for creating larger, more complex functional molecules. The aldehyde group is readily condensed with primary amines to form Schiff bases (imines), which can be further modified or used as ligands for metal complexes. The bromine atom provides a site for cross-coupling reactions, enabling the construction of conjugated polymers and dendrimers.
One of the most promising areas of application is in the development of fluorescent materials . Schiff base derivatives of this compound have been shown to exhibit interesting photophysical properties, including strong fluorescence emission. These properties can be tuned by varying the amine component of the Schiff base and by coordination with metal ions.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1] |
| Melting Point | 202-206 °C | [1] |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Insoluble in non-polar solvents like hexane. | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and an aromatic amine, a common step in the preparation of fluorescent molecular probes and materials.
Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of a Schiff base derivative.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the aromatic amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the flask containing the this compound solution with stirring.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[3]
-
Attach a condenser and reflux the mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain the pure Schiff base.[2]
-
Dry the purified product in a vacuum oven.
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the compound.
Protocol 2: Synthesis of a Fluorescent Metal Complex
This protocol outlines the synthesis of a metal complex using the Schiff base synthesized in Protocol 1. The coordination of the Schiff base to a metal ion can significantly enhance its photophysical properties.
Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of a Schiff base metal complex.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal salt (e.g., Zinc acetate dihydrate, Copper(II) acetate)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of the complex may be indicated by a color change or precipitation.
-
If a precipitate forms, collect the solid by filtration or centrifugation.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the final metal complex product under vacuum.
Characterization:
In addition to the characterization techniques used for the Schiff base, the metal complex should be analyzed by:
-
UV-Vis Spectroscopy: To study the electronic absorption properties and the effect of metal coordination.
-
Fluorescence Spectroscopy: To determine the emission wavelength, quantum yield, and Stokes shift.
-
Elemental Analysis: To confirm the stoichiometry of the metal complex.
Expected Results and Data Analysis
The synthesis of Schiff bases from this compound is typically a high-yielding reaction. The resulting imines are often colored solids. Upon coordination to a metal ion like Zn²⁺, a significant enhancement in the fluorescence intensity is often observed. This is attributed to the rigidification of the molecular structure and the chelation-enhanced fluorescence (CHEF) effect.
Table of Expected Photophysical Data for a Hypothetical Zinc Complex:
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Schiff Base Ligand | ~350 | ~450 | ~100 | Low (~0.05) |
| Zinc Complex | ~360 | ~460 | ~100 | High (~0.50) |
The data presented in the table is illustrative. The actual photophysical properties will depend on the specific aromatic amine used and the reaction conditions.
Signaling Pathway and Logical Relationships
The enhancement of fluorescence upon metal ion binding can be represented as a logical relationship.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The functionalization of the indole ring is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[3][4] This protocol focuses on the application of the Suzuki coupling for the derivatization of 6-bromoindole, providing a pathway to novel 6-arylindole compounds with significant potential in drug discovery and materials science.[5][6]
6-Arylindoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[1][5] The Suzuki coupling offers a robust and efficient method for accessing a diverse library of these compounds from readily available 6-bromoindole and various arylboronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling of 6-bromoindole with an arylboronic acid is a palladium-catalyzed reaction that proceeds in the presence of a base. The general transformation is depicted below:
Key Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.
-
Palladium Catalyst: The choice of palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, catalysts incorporating bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times, especially with more challenging substrates.[7][8] A common and effective catalyst for coupling with bromo-substituted heterocycles is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9][10]
-
Base: A base is required to activate the boronic acid for transmetalation.[11] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9][12][13] The choice of base can influence the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[12] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF).[9][10][14] The aqueous phase is necessary for dissolving the inorganic base and facilitating the reaction.
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 °C to 120 °C.[9][14] Microwave irradiation can significantly shorten reaction times.[13]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki coupling of 6-bromoindole with various arylboronic acids, based on reported couplings of similar bromo-heterocycles.[9][10][12]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2-4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2-4 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 3-5 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 88-96 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Suzuki coupling of 6-bromoindole with an arylboronic acid using conventional heating.
Materials:
-
6-Bromoindole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (DME/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylindole.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides an accelerated method using microwave irradiation.
Materials:
-
Same as Protocol 1, with the addition of a microwave vial.
Procedure:
-
In a microwave vial, combine 6-bromoindole (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (Cs₂CO₃) (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]
-
Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to the vial.[13]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[13]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 8-11).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki coupling involves a well-defined catalytic cycle.[4][11][14]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylindole derivatives. The protocols provided herein offer a starting point for the development of diverse libraries of these valuable compounds. Optimization of the reaction conditions, particularly the choice of catalyst and base, may be necessary to achieve high yields for specific substrates. The resulting 6-arylindoles are promising candidates for further investigation in drug discovery programs and for applications in materials science.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoindole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromoindole-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] This guide is intended for researchers, scientists, and drug development professionals to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction for the synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of 6-bromoindole can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is crucial for the reaction. Ensure that the POCl₃ is added slowly to chilled, anhydrous DMF to allow for the complete formation of the electrophilic chloroiminium salt.[2]
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous DMF is critical; old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent.[3]
-
Low Reactivity of the Substrate: While 6-bromoindole is an electron-rich heterocycle, the bromine atom is electron-withdrawing, which can slightly deactivate the indole ring compared to unsubstituted indole.
-
Suboptimal Reaction Temperature and Time: The reaction temperature is a critical parameter. The addition of 6-bromoindole to the Vilsmeier reagent should typically be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction mixture may need to be warmed to a higher temperature (e.g., 85-90°C) for several hours to drive the reaction to completion.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Improper Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water and then neutralized. Incomplete neutralization or the use of inappropriate quenching agents can lead to product loss. A saturated sodium carbonate or sodium bicarbonate solution is often used to neutralize the acidic reaction mixture and precipitate the product.[4]
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: Byproduct formation is a common issue. Here are some likely side products and how to avoid them:
-
Di-formylated Products: Although formylation typically occurs at the C3 position of the indole, under harsh conditions, a second formyl group might be introduced. Using a controlled stoichiometry of the Vilsmeier reagent can help minimize this.
-
Indole Trimers: In some Vilsmeier-type reactions, the formation of indole trimers has been observed.[5] This can be favored by certain reaction conditions and the use of specific amides. Sticking to the standard Vilsmeier-Haack conditions with DMF should minimize this.
-
Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions. Prolonged reaction times or excessively high temperatures can lead to the degradation of the starting material or product.
To minimize byproducts, it is crucial to maintain careful control over reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Q3: What is the best method to purify the crude this compound?
A3: The crude product obtained after filtration and drying is often a solid.[4] For many applications, this solid may be pure enough. However, if further purification is required, two common methods are:
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for purifying the product, especially for removing minor impurities.
-
Column Chromatography: For separating the desired product from more closely related impurities, flash column chromatography on silica gel is recommended.[6] A solvent system such as a gradient of ethyl acetate in hexanes can be effective. The progress of the separation should be monitored by TLC.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles to provide a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromoindole | POCl₃, DMF | 0 then 85 | 5 | 93 [4] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[7] |
| 6-Chloroindole | POCl₃, DMF | 0 then 90 | 8 | 91[4] |
| 6-Methylindole | POCl₃, DMF | 0 then 90 | 8 | 89[4] |
| 4,6-Dimethylindole | POCl₃, DMF | 0 then 85 | 6 | 85[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Vilsmeier-Haack Reaction [4]
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 6-bromoindole in a minimal amount of anhydrous DMF.
-
Add the 6-bromoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Subsequently, heat the reaction mixture to 85 °C and maintain it for 5 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution by adding a saturated aqueous solution of sodium carbonate until the pH is basic.
-
A yellow solid precipitate will form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the solid product under vacuum to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. reddit.com [reddit.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromoindole-3-carbaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-bromoindole-3-carbaldehyde via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield, purity, and crystal quality.
Q1: My this compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for dissolving the compound. This compound is a solid that is soluble in organic solvents like ethanol, dichloromethane, and dimethylformamide (DMSO), with limited solubility in water. For recrystallization, a solvent is required that dissolves the compound when hot but not when cold.
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Mixed Solvent Systems: If a single solvent is not effective, consider a mixed solvent system. Good results have been reported with ethanol/water and acetonitrile/water mixtures. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
Q2: No crystals form after my hot solution of this compound has cooled.
A2: This is a common issue in recrystallization and can be caused by several factors.
-
Possible Causes & Solutions:
-
Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
The cooling process was too rapid: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a watch glass over the flask opening to prevent rapid solvent evaporation. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.
-
-
Supersaturation has not been induced: Sometimes a supersaturated solution needs a nucleation site to initiate crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution.
-
-
Q3: My this compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Allow the solution to cool slowly, perhaps with gentle stirring, to encourage crystal formation.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Q4: The yield of my recrystallized this compound is very low.
A4: A low yield can result from several factors during the recrystallization process.
-
Possible Causes & Solutions:
-
Using too much solvent: As mentioned in Q2, excess solvent will retain more of your compound in solution even after cooling.
-
Premature crystallization: If crystals form during hot filtration, you will lose product.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
-
-
Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
-
-
Q5: The purity of my this compound did not improve after recrystallization.
A5: This suggests that the chosen solvent is not effectively separating the impurities from your desired compound.
-
Solution:
-
Re-evaluate your solvent choice: The impurities may have similar solubility properties to this compound in the chosen solvent. A different solvent or solvent system may be necessary. For instance, gradient crystallization using an ethanol/water mixture has been shown to yield the aldehyde with over 99% purity.[1] An acetonitrile/water (3:1) mixture has also been used to achieve a purity of greater than 95%.[2]
-
Consider a second recrystallization: If the purity has improved but is still not satisfactory, a second recrystallization using the same or a different solvent system may be beneficial.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the recrystallization of this compound?
A: Based on available data, mixed solvent systems of ethanol/water and acetonitrile/water (3:1) are excellent starting points. A protocol for the parent compound, indole-3-aldehyde, successfully uses 95% ethanol, suggesting that aqueous alcohol solutions are effective.
Q: What is the expected yield and purity after recrystallization?
A: With an acetonitrile/water (3:1) solvent system, a yield of approximately 70% with a purity of >95% has been reported.[2] Gradient crystallization from an ethanol/water mixture can potentially yield a purity of >99%.[1]
Q: What is the melting point of pure this compound?
A: The melting point of this compound is reported to be in the range of 202-206 °C. A sharp melting point within this range is a good indicator of high purity.
Q: How can I assess the purity of my recrystallized product?
A: The purity of your recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Quantitative Data
Solvent Selection for Recrystallization of this compound
| Solvent System | Ratio (v/v) | Reported Purity | Reported Yield | Reference |
| Acetonitrile / Water | 3:1 | >95% | ~70% | [2] |
| Ethanol / Water | Gradient | >99% | Not Specified | [1] |
| 95% Ethanol | 95:5 | Not Specified | ~85% (for Indole-3-aldehyde) | |
| Dimethyl sulfoxide (DMSO) | - | Soluble (100 mg/mL) | Not Applicable for Recrystallization |
Note: The data for 95% Ethanol is for the parent compound, indole-3-aldehyde, and serves as a useful reference.
Experimental Protocols
Detailed Methodology for Recrystallization using an Ethanol/Water Solvent System:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Indole Aldehydes
Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of indole aldehydes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of indoles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Indole-3-carboxaldehyde | Incomplete formation of the Vilsmeier reagent. | Ensure phosphorus oxychloride (POCl₃) is added slowly to cold (0-5 °C) anhydrous N,N-dimethylformamide (DMF) and allowed to stir for a sufficient time (e.g., 30 minutes) before adding the indole substrate.[1][2] |
| Decomposition of the Vilsmeier reagent. | The Vilsmeier reagent can be thermally unstable.[3] Prepare it fresh at low temperatures and use it promptly. Avoid high reaction temperatures unless required for a specific substrate. | |
| Low reactivity of the indole substrate. | Indoles with electron-withdrawing groups are less reactive. In such cases, a higher reaction temperature (e.g., 60-100 °C) and longer reaction times may be necessary.[4] | |
| Impure reagents. | Use high-purity, anhydrous solvents and freshly distilled reagents. DMF can decompose to dimethylamine, which can interfere with the reaction.[1][5] | |
| Significant Formation of 3-Cyanoindole Byproduct | Presence of nitrogen-containing impurities in reagents or solvents. | Use high-purity, anhydrous DMF and ensure other reagents are free from ammonia or hydroxylamine derivatives.[1] |
| Reaction with atmospheric moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of species that can react with the formyl group.[1] | |
| Inappropriate work-up conditions. | Avoid using ammonia-based quenching agents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[1] | |
| Formation of a Tar-like or Polymeric Material | High reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Highly reactive indole substrate. | For electron-rich indoles, perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to control the reactivity. | |
| Difficulty in Product Isolation and Purification | The product is highly soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous solution is adjusted to be alkaline (pH 8-9) to precipitate the indole-3-carboxaldehyde before filtration.[2] |
| Similar polarities of the product and byproducts. | For separating 3-formylindole from 3-cyanoindole, utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) or recrystallization.[1] | |
| Reaction Stalls or is Incomplete | Insufficient amount of Vilsmeier reagent. | Ensure the correct stoichiometry of reagents. Typically, an excess of the Vilsmeier reagent is used. |
| Poor mixing of the reaction mixture. | The reaction mixture can become a thick paste. Use efficient mechanical stirring to ensure homogeneity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for indoles?
The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole.[6][7] It is a reliable and high-yielding method for synthesizing indole-3-carboxaldehydes, which are valuable intermediates in the production of pharmaceuticals and other biologically active compounds.[8] The reaction typically uses a Vilsmeier reagent, which is an electrophilic chloroiminium salt, formed from a substituted amide like DMF and an acid chloride like POCl₃.[2][8]
Q2: At which position on the indole ring does formylation occur?
The Vilsmeier-Haack reaction selectively attacks the electron-rich C3 position of the indole ring.[2] This is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic aromatic substitution.[2][9]
Q3: How do I prepare the Vilsmeier reagent?
The Vilsmeier reagent is typically prepared in situ just before it is needed. The most common method involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold (0-5 °C) solution of anhydrous N,N-dimethylformamide (DMF) with stirring.[2][10] After the addition is complete, the mixture is stirred for an additional period (e.g., 30 minutes) at low temperature to ensure complete formation of the reagent before the indole substrate is added.[1]
Q4: What is the optimal temperature for the reaction?
The optimal temperature is highly dependent on the reactivity of the indole substrate. The formation of the Vilsmeier reagent itself should always be done at low temperatures (0-10 °C).[3] For the subsequent reaction with the indole, temperatures can range from room temperature up to 100 °C or even higher.[4] For unsubstituted indole, the reaction is often started at a low temperature and then warmed to 35-85 °C.[2][8] It is crucial to monitor the reaction to find the lowest effective temperature to minimize side reactions.[1]
Q5: What solvents are suitable for this reaction?
Often, an excess of DMF is used as both the reagent and the solvent.[4] Other anhydrous solvents such as chloroform, dichloromethane (DCM), dioxane, and toluene can also be used.[1][4]
Q6: Are there any alternatives to the classical POCl₃/DMF system?
Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[7] Additionally, recent research has explored a catalytic version of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and hazardous POCl₃.[11][12]
Data Presentation: Reaction Conditions for Substituted Indoles
The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 95 |
| 5-Nitroindole | POCl₃, DMF | 0 to 100 | 12 | 85 |
| Source: BenchChem Application Notes |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Indole-3-carboxaldehyde
This protocol is a standard method for the formylation of unsubstituted indole.
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add 288 mL (3.74 moles) of anhydrous DMF. Cool the flask in an ice-salt bath for 30 minutes. Slowly add 86 mL (0.94 moles) of POCl₃ dropwise over 30 minutes, ensuring the temperature is maintained below 10 °C. A pinkish color may appear.[2]
-
Reaction with Indole: Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, keeping the temperature below 10 °C.[2]
-
Reaction Progression: After the addition is complete, replace the dropping funnel with a thermometer and warm the mixture to 35 °C. Stir the viscous solution at this temperature for 1 hour, or until the solution turns into an opaque, canary-yellow paste.[2]
-
Work-up and Isolation: Carefully add 300 g of crushed ice to the reaction paste with stirring, which should result in a clear, cherry-red solution. Transfer this solution to a larger flask containing 200 g of crushed ice. Slowly add a solution of 375 g of NaOH in 1 L of water with efficient stirring to make the solution basic, causing the product to precipitate. Dilute the mixture with hot water and then cool. Collect the solid product by filtration and wash with cold water.[2]
Protocol 2: Catalytic Vilsmeier-Haack Reaction for Deuterated 1H-Indole-3-carboxaldehyde
This protocol outlines a modern, milder, catalytic approach.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, charge indole (20.0 mmol, 1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (3.0 mmol, 0.15 equiv).[11][12]
-
Reagent Addition: Add anhydrous acetonitrile (40 mL) by syringe. Sequentially add diethyl bromomalonate (24.0 mmol, 1.2 equiv), deuterated N,N-dimethylformamide (DMF-d7, 30.0 mmol, 1.5 equiv), and phenylsilane (PhSiH₃, 30.0 mmol, 1.5 equiv) by syringe.[11][12]
-
Reaction Progression: Stir the resulting mixture at room temperature (20-25 °C) for 16 hours. The solution will gradually become cloudy.[11][12]
-
Work-up and Isolation: Carefully add 2 M NaOH (40 mL) dropwise to quench the reaction. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[11][12]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. reddit.com [reddit.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. growingscience.com [growingscience.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in 6-Bromoindole-3-carbaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Bromoindole-3-carbaldehyde, primarily through the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the Vilsmeier-Haack formylation of 6-bromoindole can stem from several factors:
-
Poor Quality Reagents: The purity of N,N-dimethylformamide (DMF) is critical. Old or improperly stored DMF can contain dimethylamine, which reacts with the Vilsmeier reagent and reduces its effectiveness. Similarly, phosphorus oxychloride (POCl₃) should be of high purity.
-
Presence of Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water can quench the Vilsmeier reagent and lead to incomplete reactions. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: Temperature control is essential. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to prevent its decomposition. The subsequent formylation of the indole may require heating, but excessive temperatures can lead to side reactions and degradation of the product.
-
Incorrect Stoichiometry: The molar ratio of the reactants (6-bromoindole, POCl₃, and DMF) is important. An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction.
-
Side Reactions: The formation of byproducts, such as 3-cyanoindole, can reduce the yield of the desired aldehyde. This is often caused by impurities in the reagents or suboptimal reaction conditions.
Q2: I am observing a significant amount of an unknown byproduct in my crude product. What could it be and how can I avoid it?
A common byproduct in the formylation of indoles is the corresponding nitrile (e.g., 6-Bromo-3-cyanoindole). The formation of this byproduct can be attributed to:
-
Contamination with Amines: Impurities like dimethylamine in the DMF can react with the initially formed aldehyde under the reaction conditions to form an imine, which then gets converted to the nitrile.
-
Reaction with Atmospheric Nitrogen: Although less common, under certain conditions, atmospheric nitrogen might be incorporated.
To minimize byproduct formation, ensure you are using high-purity, anhydrous DMF and maintain a strictly inert atmosphere throughout the reaction.
Q3: The purification of my crude product is proving difficult. What are the recommended methods?
Purification of this compound can be challenging due to the presence of polar byproducts. The following methods are generally effective:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure this compound.
Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently gives low yields?
Yes, several other formylation methods can be employed for indoles, although the Vilsmeier-Haack reaction is generally the most direct and widely used. Some alternatives include:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to introduce the formyl group.
-
Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base. However, it is often less regioselective for indoles and can lead to a mixture of products.
The choice of method will depend on the specific substrate and the desired outcome.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromoindole | POCl₃, DMF | 0 to 85 | 5 | 93 |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92[1] |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91[2] |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 6-Bromoindole
This protocol is adapted from a high-yielding reported procedure.[2]
Materials:
-
6-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Carefully add a saturated sodium carbonate solution to the mixture until it is basic (pH > 8). A yellow solid should precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid to obtain the crude this compound. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Reaction Pathway for Vilsmeier-Haack Formylation of 6-Bromoindole
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: HPLC Purity Assessment of 6-Bromoindole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromoindole-3-carbaldehyde for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for this compound?
A1: The purity of commercially available this compound is typically specified as ≥95% to ≥98%.[1][2] It is crucial to verify the purity of the compound before its use in sensitive applications.
Q2: What are the common impurities that might be present in this compound?
A2: Potential impurities could include starting materials from the synthesis, such as 6-bromoindole, or byproducts from side reactions. Depending on the synthetic route, residual solvents may also be present.
Q3: What is the recommended solvent for preparing a stock solution of this compound for HPLC analysis?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] For reversed-phase HPLC, it is advisable to dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, to avoid peak distortion.[4] If DMSO is used, the injection volume should be kept small.
Q4: What is a suitable detection wavelength for the HPLC analysis of this compound?
A4: Based on the UV absorbance spectra of similar indole derivatives like indole-3-acetaldehyde, a detection wavelength in the range of 280-300 nm is likely to provide good sensitivity.[5] A photodiode array (PDA) detector can be used to identify the optimal detection wavelength.
Experimental Protocol: HPLC Purity Assessment
This section details a standard reversed-phase HPLC method for determining the purity of this compound.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-12 min: 20% to 50% B12-19 min: 50% to 80% B19-22 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific instruments and columns.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | - No sample injected- Detector lamp off- Incorrect mobile phase composition | - Verify autosampler/manual injection- Check detector lamp status- Ensure correct mobile phase preparation |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample- Use a mobile phase with a different pH or modifier- Replace the column |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload | - Dissolve the sample in the mobile phase- Reduce sample concentration |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase preparation- Pump issues or leaks | - Use a column oven for stable temperature- Prepare fresh mobile phase daily- Check the HPLC system for leaks and ensure the pump is working correctly |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability | - Degas the mobile phase- Use high-purity solvents and flush the system- Allow the detector lamp to warm up properly or replace if necessary |
| Ghost Peaks | - Contamination from previous injections- Impurities in the mobile phase | - Run a blank gradient to wash the column- Use high-purity HPLC-grade solvents |
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common HPLC issues.
References
Technical Support Center: Synthesis of 6-Bromoindole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoindole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Vilsmeier-Haack formylation of 6-bromoindole. What are the possible causes and solutions?
A low yield can be attributed to several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The Vilsmeier reagent may not have formed completely, or its reactivity might be low.
-
Solution: Ensure that your dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity. The reaction to form the Vilsmeier reagent is moisture-sensitive. Consider using freshly distilled reagents.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low for the formylation to proceed efficiently.
-
Solution: While the initial formation of the Vilsmeier reagent is typically done at 0-10°C, the formylation of the indole may require a higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish.[2]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Use TLC to monitor the consumption of the starting material (6-bromoindole). Continue the reaction until the starting material spot is no longer visible.
-
-
Degradation of Starting Material or Product: Indoles can be sensitive to strongly acidic conditions for prolonged periods.
-
Solution: Ensure a controlled addition of reagents and maintain the recommended temperature profile. A prompt and efficient work-up procedure is also crucial.
-
Q2: My final product is a dark, tarry substance instead of the expected pale-yellow solid. What went wrong?
The formation of a dark, resinous material is a common issue in indole chemistry and often points to side reactions or product degradation.
-
Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the indole ring.
-
Solution: Maintain strict temperature control throughout the reaction. Use a reliable thermometer and a controlled heating mantle or oil bath.
-
-
Air Oxidation: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions.
-
Solution: Use high-purity, anhydrous solvents and freshly distilled reagents.
-
Q3: I am observing a significant amount of an impurity with a similar Rf value to my product on the TLC plate. What could this be and how can I remove it?
A common impurity in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole derivative. This can arise if the reaction is exposed to atmospheric moisture or if there are nitrogen-containing impurities in the reagents.
-
Identification: The cyano-impurity can often be identified by its different spectroscopic properties (e.g., a characteristic nitrile stretch in the IR spectrum).
-
Removal:
-
Column Chromatography: Careful column chromatography is often the most effective method for separating this compound from its cyano-analog. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If the impurity level is not too high, recrystallization from a suitable solvent system can be effective.
-
Q4: What are the best methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good option for removing small amounts of impurities. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: This is the preferred method for separating the product from significant amounts of impurities, especially those with similar polarity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to inactive Vilsmeier reagent. | Use anhydrous, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent at 0-10°C. |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal temperature and duration. | |
| Degradation of starting material or product. | Maintain strict temperature control and perform a prompt work-up. | |
| Dark, Tarry Product | Overheating the reaction mixture. | Use a controlled heating source and monitor the internal temperature. |
| Air oxidation of the indole. | Conduct the reaction under an inert atmosphere (nitrogen or argon). | |
| Impure reagents or solvents. | Use high-purity, anhydrous reagents and solvents. | |
| Presence of Impurities | Formation of 3-cyano-6-bromoindole. | Minimize exposure to moisture and use high-purity reagents. Purify by column chromatography or recrystallization. |
| Unreacted 6-bromoindole. | Ensure complete reaction by monitoring with TLC. Purify by column chromatography. | |
| Di-formylated or other byproducts. | Use the correct stoichiometry of reagents. Purify by column chromatography. | |
| Difficult Product Isolation | Product is an oil or does not precipitate. | Ensure the pH of the aqueous phase during work-up is sufficiently basic to precipitate the product. If it remains oily, attempt extraction with a suitable organic solvent. |
| Product is difficult to filter. | Use a Büchner funnel with appropriate filter paper. If the precipitate is very fine, consider using a celite pad. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
6-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 6-bromoindole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or recrystallization.
Purification Protocols
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
2. Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
Technical Support Center: Stabilizing 6-Bromoindole-3-carbaldehyde for Long-Term Storage
Welcome to the technical support center for 6-Bromoindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection is the first step in assessing the stability of this compound. A noticeable color change from its typical off-white or pale yellow to a pink, red, or brown hue is a common indicator of degradation, likely due to oxidation and polymerization of the indole ring.[1] For a more quantitative assessment, a decrease in purity should be monitored using analytical techniques such as HPLC.
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dark, and dry environment. For extended storage, temperatures of -20°C to -80°C are recommended.[2][3] The compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1][4] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly advised.[1][2][3]
Q3: How long can I store this compound?
A3: The storage duration depends heavily on the conditions. When stored at -20°C under a nitrogen atmosphere, the compound is expected to be stable for at least one month.[2][3] For longer-term storage, up to six months, a temperature of -80°C under nitrogen is recommended.[2][3] It is crucial to minimize freeze-thaw cycles.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. It is always best to prepare solutions fresh before use.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, this compound is incompatible with strong oxidizing agents, which can lead to rapid degradation. It is also sensitive to strong acids and bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., pink, brown) | Oxidation of the indole moiety. | - Confirm purity using HPLC. - If purity is compromised, consider purification by recrystallization. - For future storage, ensure the vial is tightly sealed and stored under an inert atmosphere (nitrogen or argon) at ≤ -20°C.[1][2] |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the compound. | - Identify the degradation products if possible using LC-MS. - Review storage conditions. Exposure to air, light, or elevated temperatures can cause degradation.[1][4] - Consider on-column degradation as a possibility and optimize HPLC method if necessary. |
| Decreased Potency or Inconsistent Experimental Results | Loss of compound purity over time. | - Re-test the purity of your stock of this compound. - Implement a routine quality control check for stored material. - Always use freshly prepared solutions for experiments. |
| Solidification or Thickening of Solutions | Polymerization of the aldehyde. | - This is a known issue with some aldehydes. - It is recommended to prepare solutions fresh. - For certain applications, dilution in a primary alcohol to form a more stable hemiacetal could be considered, but this will alter the reactivity of the compound. |
Quantitative Data Summary
The following table provides a template for researchers to track the stability of this compound under various storage conditions. It is recommended to perform periodic purity analysis to ensure the integrity of the compound.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Room Temperature (in air, exposed to light) | 0 | 99.5 | Pale Yellow Powder |
| 1 week | Data to be filled by user | Observation to be filled by user | |
| 1 month | Data to be filled by user | Observation to be filled by user | |
| 4°C (in air, dark) | 0 | 99.5 | Pale Yellow Powder |
| 1 month | Data to be filled by user | Observation to be filled by user | |
| 3 months | Data to be filled by user | Observation to be filled by user | |
| -20°C (under Nitrogen, dark) | 0 | 99.5 | Pale Yellow Powder |
| 1 month | Data to be filled by user | Observation to be filled by user | |
| 6 months | Data to be filled by user | Observation to be filled by user | |
| -80°C (under Nitrogen, dark) | 0 | 99.5 | Pale Yellow Powder |
| 6 months | Data to be filled by user | Observation to be filled by user | |
| 12 months | Data to be filled by user | Observation to be filled by user |
Experimental Protocols
Protocol for Assessing the Purity of this compound by HPLC
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for indole derivatives.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-95% B
-
25-30 min: 95% B
-
30-35 min: 95-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol for a Forced Degradation Study
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 60°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
A control sample should be wrapped in aluminum foil.
-
Prepare a solution of the light-exposed sample for HPLC analysis.
-
Visualizations
Caption: Workflow for storage and troubleshooting of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-Bromoindole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-bromoindole-3-carbaldehyde. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support process optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound, primarily focusing on the Vilsmeier-Haack formylation method.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and scalable method for the formylation of electron-rich heterocycles like 6-bromoindole.[1][2] This method involves the reaction of 6-bromoindole with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] It offers high regioselectivity for the C3 position of the indole ring.
Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.[5]
-
Incomplete Reaction: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.[5]
-
Suboptimal Stoichiometry: An incorrect ratio of reagents can lead to a lower yield. It is crucial to optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to side products.[5]
Q3: The reaction mixture is turning into a dark, tarry residue. How can I prevent this?
A3: Tar formation is a common issue in Vilsmeier-Haack reactions and is often caused by:
-
Reaction Overheating: The formation of the Vilsmeier reagent and its subsequent reaction with the indole is exothermic.[5] Uncontrolled temperature can lead to polymerization and decomposition. Maintain strict temperature control, especially during the addition of POCl₃ and the 6-bromoindole solution. The use of an ice bath or a chiller is recommended.[5]
-
Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[5] Ensure the 6-bromoindole is of high purity and use anhydrous solvents.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
A4: The presence of multiple products can be due to:
-
Side Reactions: Over-formylation (di-formylation) can occur, although it is less common for indoles. Using a large excess of the Vilsmeier reagent can increase the likelihood of side product formation.[5]
-
Decomposition: The starting material or the product might be decomposing under the reaction conditions. Ensure the reaction temperature and time are not excessive.[5]
-
Impure Starting Material: Impurities in the 6-bromoindole can lead to the formation of corresponding formylated byproducts.
Q5: How can I effectively manage the exotherm during a large-scale reaction?
A5: Managing the exotherm is critical for safety and product quality at scale.
-
Slow Addition: Add the reagents, particularly POCl₃ to DMF and the 6-bromoindole solution to the Vilsmeier reagent, slowly and in a controlled manner.[6]
-
Efficient Cooling: Use a reactor with a cooling jacket and an efficient overhead stirrer to ensure uniform temperature distribution.
-
Reverse Addition: In some cases, adding the Vilsmeier reagent to the indole solution can help control the exotherm.
-
Use of a Co-solvent: While DMF can act as both a reagent and a solvent, using an inert co-solvent like dichloromethane can help in better temperature management.[7]
Q6: What is the best method for purifying the crude this compound at a larger scale?
A6: For larger quantities, recrystallization is often the most practical and scalable purification method. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. Slurrying the crude product in a suitable solvent can also be effective in removing impurities. For very high purity requirements, column chromatography can be employed, though it is less economical at a very large scale.[5]
Experimental Protocols
Synthesis of 6-Bromoindole (Precursor)
A scalable synthesis of 6-bromoindole is crucial for the overall process. The Batcho-Leimgruber indole synthesis is a preferred method for large-scale preparation.[8]
Method: Improved Batcho-Leimgruber Synthesis [9]
This procedure is an improved version suitable for larger scale synthesis.
-
Condensation: In a suitable reactor, 4-bromo-2-nitrotoluene is condensed with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of pyrrolidine. The reaction is typically heated to drive it to completion.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. A variety of reducing agents can be used, but careful selection is important to avoid de-bromination.[9]
-
Work-up and Purification: The reaction mixture is worked up by quenching, extraction, and washing. The crude 6-bromoindole is then purified, typically by recrystallization from a suitable solvent system like ethanol/water, to achieve high purity.
Vilsmeier-Haack Formylation of 6-Bromoindole
This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization may be required based on specific laboratory and scale-up conditions.
Materials and Equipment:
-
Three-necked round-bottom flask or a jacketed reactor
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
6-Bromoindole (high purity)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃, fresh)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere, place anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a yellowish-orange solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
Dissolve 6-bromoindole (1.0 equivalent) in anhydrous DMF.
-
Slowly add the 6-bromoindole solution to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is around 7-8. This step is exothermic and should be performed with caution.
-
The product will precipitate out of the solution as a solid.
-
Stir the slurry for some time to ensure complete precipitation.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield a pale yellow to light brown crystalline solid.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reagent Stoichiometry and Yields for Vilsmeier-Haack Formylation of Indoles
| Indole Substrate | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 1.2 | Solvent | 0 to 35 | 1 | ~90 |
| Substituted Indoles | 1.1 - 1.5 | 3.0 - Solvent | 0 to 80 | 2 - 6 | 70 - 95 |
| 6-Bromoindole | 1.2 - 1.5 | 3.0 - Solvent | 0 to 50 | 2 - 4 | 85 - 95 (expected) |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction.
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Melting Point | 202-206 °C |
| Appearance | Pale yellow to light brown crystalline powder[10] |
| ¹H NMR (DMSO-d₆, δ) | ~12.1 (brs, 1H, NH), ~9.9 (s, 1H, CHO), ~8.3 (s, 1H), ~8.1 (d), ~7.5 (d), ~7.3 (dd) |
Mandatory Visualizations
Synthesis Pathway
Caption: Vilsmeier-Haack synthesis of this compound.
Troubleshooting Workflow
References
- 1. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of Substituted Indole-3-Carboxaldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls in the synthesis of substituted indole-3-carboxaldehydes. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for various synthetic methods, quantitative data summaries, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a substituted indole-3-carboxaldehyde. Which synthetic method should I choose?
A1: The choice of synthetic method depends on several factors, including the nature and position of the substituents on the indole ring, the availability of starting materials, and the desired scale of the reaction. The Vilsmeier-Haack reaction is the most common and generally high-yielding method for a wide range of indoles.[1] For indoles with electron-donating groups, the Reimer-Tiemann reaction can be effective, although it may suffer from lower yields and the formation of side products. The Duff reaction is typically used for phenols but can be adapted for electron-rich indoles. If you are starting from a 3-methylindole, direct oxidation is a viable route. For base-sensitive substrates, formylation of an indolylmagnesium halide (Grignard reagent) can be a good option.
Q2: My formylation reaction is resulting in a dark-colored, tarry mixture. What is causing this and how can I prevent it?
A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Vilsmeier-Haack or Duff reactions. It is often caused by the polymerization of the indole starting material or the product under the reaction conditions. To minimize this, ensure that the reaction temperature is carefully controlled, and the reaction time is not unnecessarily prolonged. Using purified reagents and maintaining an inert atmosphere can also help prevent degradation and side reactions.
Q3: I am struggling with the purification of my indole-3-carboxaldehyde. What are the recommended methods?
A3: Indole-3-carboxaldehydes are typically crystalline solids and can often be purified by recrystallization.[1] Ethanol is a commonly used solvent for this purpose. If recrystallization is insufficient, column chromatography on silica gel is an effective purification method. A mixture of hexane and ethyl acetate is a common eluent system.
Q4: Can I introduce the formyl group at a different position on the indole ring?
A4: The C-3 position of indole is the most nucleophilic and is therefore the most common site of electrophilic substitution, including formylation. Directing the formylation to other positions, such as C-2, is challenging and usually requires a blocking group at the C-3 position or the use of specific directing groups on the indole nitrogen.
Troubleshooting Guides
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated indole substrate. 3. Suboptimal reaction temperature or time. 4. Incomplete hydrolysis of the iminium salt intermediate. | 1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent under an inert atmosphere. 2. The Vilsmeier-Haack reaction works best with electron-rich indoles. For electron-deficient indoles, consider alternative methods or harsher reaction conditions (higher temperature, longer reaction time). 3. Optimize the reaction temperature and monitor the reaction progress by TLC. 4. Ensure complete hydrolysis by adding a sufficient amount of water or aqueous base during the workup. |
| Formation of Side Products | 1. Diformylation at C-3 and another position. 2. Polymerization of the indole. 3. Reaction at the indole nitrogen. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Avoid excessive heating and prolonged reaction times. 3. For N-unsubstituted indoles, N-formylation can occur. This can sometimes be reversed during aqueous workup. If it persists, consider protecting the indole nitrogen. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Contamination with colored impurities or tar. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Purify the crude product by column chromatography on silica gel before recrystallization. Washing the crude product with a non-polar solvent can help remove some impurities. |
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [1]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C.
-
Indole Addition: Prepare a solution of 100 g of indole in 100 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to 35 °C and stir for an additional 1-2 hours. The reaction mixture will typically become a thick paste.
-
Workup: Carefully add 300 g of crushed ice to the reaction mixture with vigorous stirring. This should result in a clear, cherry-red solution. Transfer this solution to a larger beaker and slowly add a solution of 375 g of sodium hydroxide in 1 L of water with continuous stirring to make the solution basic.
-
Isolation and Purification: The product will precipitate out of the basic solution. Collect the solid by filtration, wash thoroughly with water, and air dry. The crude product can be recrystallized from ethanol to yield pure indole-3-carboxaldehyde.
Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles [2]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 85 | 5 | 96 |
| 4-Methylindole | 85 | 7 | 90 |
| 6-Methylindole | 90 | 8 | 89 |
| 6-Chloroindole | 90 | 8 | 91 |
| 5-Fluoroindole | 0 | 5 | 84 |
| 5-Hydroxyindole | 85 | 7 | 92 |
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack reaction.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds like indoles. The reaction typically uses chloroform and a strong base.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inefficient phase transfer of reactants. 2. Decomposition of starting material or product under strong basic conditions. 3. Formation of chlorinated byproducts. | 1. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the mixing of the aqueous and organic phases. 2. Carefully control the reaction temperature and time. 3. Use an appropriate stoichiometry of chloroform. |
| Formation of 3-chloroquinoline (Abnormal Reimer-Tiemann Product) | Ring expansion of the indole nucleus can occur under Reimer-Tiemann conditions.[3] | This is an inherent side reaction for indoles in the Reimer-Tiemann reaction. To minimize it, carefully control the reaction temperature and consider using a milder base or a two-phase system with a phase-transfer catalyst to moderate the reactivity. |
| Difficult Separation of Isomers | For some substituted indoles, formylation may occur at multiple positions. | Optimize the reaction conditions (solvent, temperature, base) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers. |
Experimental Protocol: Reimer-Tiemann Formylation of Indole [4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve indole in ethanol.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the stirred solution.
-
Reaction: Heat the mixture to 60-70 °C, and then add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux.
-
Completion and Workup: After the addition is complete, continue stirring at the same temperature for 1-2 hours. Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Isolation and Purification: The product can be isolated by steam distillation or extraction with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting Decision Tree for Low Yield in Reimer-Tiemann Reaction
Caption: Troubleshooting low yields in the Reimer-Tiemann reaction.
Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. Its application to indoles is less common but can be effective for electron-rich derivatives.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for indoles.[4] 2. Insufficiently acidic reaction medium. 3. Incomplete hydrolysis of the intermediate imine. | 1. For substrates that are amenable to the Vilsmeier-Haack reaction, it is often the preferred method. 2. Trifluoroacetic acid (TFA) is often a more effective medium than acetic acid.[5] 3. Ensure complete hydrolysis during the acidic workup. |
| Formation of Polymeric Material | Indoles can be prone to polymerization under strongly acidic conditions. | Use the minimum amount of acid necessary and control the reaction temperature carefully. Adding the indole substrate slowly to the reaction mixture can also help. |
Experimental Protocol: Duff Reaction on an Electron-Rich Indole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the substituted indole and hexamethylenetetramine in trifluoroacetic acid.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 70-90 °C) and monitor the progress by TLC.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and water.
-
Isolation and Purification: The product may precipitate upon dilution. Collect the solid by filtration. If the product is soluble, extract it with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Oxidation of 3-Methylindoles
Substituted indole-3-carboxaldehydes can be prepared by the oxidation of the corresponding 3-methylindoles (skatoles). Various oxidizing agents can be used for this transformation.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Over-oxidation | The aldehyde product can be further oxidized to the corresponding carboxylic acid. | Choose a mild and selective oxidizing agent. Carefully control the stoichiometry of the oxidant and the reaction temperature. |
| Formation of Side Products | Oxidation can also occur at other positions on the indole ring or lead to the formation of dimeric or polymeric products.[6] | The choice of oxidizing agent and reaction conditions is crucial for selectivity. Protect other sensitive functional groups if necessary. |
Experimental Protocol: Oxidation of 3-Methylindole with DDQ [3]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 3-methylindole in a suitable solvent mixture, such as tetrahydrofuran and water (9:1).
-
Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Formylation of Indolylmagnesium Halides
This method involves the preparation of an indolylmagnesium halide (a Grignard reagent) followed by its reaction with a formylating agent, such as ethyl formate.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Failure to Form the Grignard Reagent | 1. Presence of moisture in the glassware or solvents. 2. Inactive magnesium. | 1. Ensure all glassware is flame-dried under vacuum and all solvents are anhydrous.[7] 2. Activate the magnesium turnings with a small crystal of iodine or by grinding them in a mortar and pestle.[7] |
| Low Yield of the Formylated Product | 1. The Grignard reagent can react at the N-1 position as well as the C-3 position. 2. The Grignard reagent is a strong base and can deprotonate the formylating agent. | 1. The regioselectivity can be influenced by the solvent and reaction temperature. 2. Use an excess of the formylating agent and add it slowly to the Grignard reagent at a low temperature. |
Experimental Protocol: Formylation of Indole via its Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of ethylmagnesium bromide. Then, add a solution of the substituted indole in anhydrous diethyl ether dropwise.
-
Formylation: Cool the solution of the indolylmagnesium bromide in an ice bath. Add ethyl formate dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Comparison of Synthetic Strategies
Caption: Comparison of common synthetic strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 6-Bromoindole-3-carbaldehyde vs. 6-Chloroindole-3-carbaldehyde in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, the indole-3-carbaldehyde scaffold is a cornerstone for the development of novel bioactive compounds and functional materials. The strategic modification of this privileged heterocycle, particularly at the 6-position, is crucial for tuning its physicochemical and pharmacological properties. Halogenated derivatives, such as 6-bromo and 6-chloroindole-3-carbaldehyde, serve as versatile precursors for a multitude of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of these two key synthetic intermediates, supported by established chemical principles, to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
The fundamental difference in the chemical behavior of 6-bromoindole-3-carbaldehyde and 6-chloroindole-3-carbaldehyde in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The reactivity of aryl halides in the critical oxidative addition step of the catalytic cycle is well-established and follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2] This principle dictates that the weaker carbon-bromine bond in this compound will undergo oxidative addition more readily than the stronger carbon-chlorine bond in its chloro-analogue. Consequently, this compound is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields.[1][2]
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[3] The enhanced reactivity of the bromo-derivative is evident in the milder conditions and high yields typically achieved. While 6-chloroindole-3-carbaldehyde is a viable substrate, it often requires more specialized and forcing conditions, such as the use of more electron-rich and bulky phosphine ligands.[1][4]
| Feature | This compound | 6-Chloroindole-3-carbaldehyde |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Typical Solvent | Dioxane/Water, Toluene/Water | Dioxane/Water |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| General Observation | High yields under milder conditions. | Requires more forcing conditions and specialized catalysts for efficient coupling.[1] |
Heck Reaction
The Heck reaction, which facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, also highlights the superior reactivity of the bromo-substituted indole.[5][6]
| Feature | This compound | 6-Chloroindole-3-carbaldehyde |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with bulky phosphine ligands |
| Typical Base | Et₃N, NaOAc | K₂CO₃, Cs₂CO₃ |
| Typical Solvent | DMF, NMP | DMA, NMP |
| Reaction Temperature | 100-140 °C | Often > 120 °C |
| General Observation | Higher yields under milder conditions compared to the chloro-analogue. | More challenging substrate requiring forcing conditions and specialized catalysts.[1] |
Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool.[7][8][9] The difference in reactivity between the bromo and chloro derivatives is also pronounced in this transformation.
| Feature | This compound | 6-Chloroindole-3-carbaldehyde |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to bromo-derivative, but often requires higher catalyst loading. |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| General Observation | Readily undergoes amination with a wide range of amines. | More challenging substrate, often necessitating careful optimization of catalyst and ligand.[1] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for a comparative study of this compound and 6-chloroindole-3-carbaldehyde.
Protocol 1: Suzuki-Miyaura Coupling of 6-Haloindoles
Materials:
-
This compound or 6-Chloroindole-3-carbaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-derivative, 2 mol%; Pd(OAc)₂/SPhos for the chloro-derivative, 2 mol%)
-
Base (e.g., K₂CO₃ for the bromo-derivative, 2.0 mmol; K₃PO₄ for the chloro-derivative, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the 6-haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 6-Haloindoles
Materials:
-
This compound or 6-Chloroindole-3-carbaldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Add the 6-haloindole and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to the appropriate temperature (e.g., 100 °C for the bromo-derivative, 120 °C for the chloro-derivative) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing Workflows and Biological Pathways
To further aid in the conceptualization of the experimental and biological contexts of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the comparative analysis of 6-bromo and 6-chloroindole-3-carbaldehyde reactivity in palladium-catalyzed cross-coupling reactions.
Indole-3-carbaldehyde and its derivatives are not only important synthetic intermediates but also possess significant biological activities. For instance, indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome.[10]
Caption: A simplified signaling pathway illustrating the inhibitory effect of indole-3-carboxaldehyde on the LPS-induced NLRP3 inflammasome activation via the reduction of reactive oxygen species (ROS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] A common strategy to modulate the physicochemical and biological properties of these molecules is halogenation, with bromination being particularly prevalent in marine-derived natural products.[2][3][4] The introduction of a bromine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1][2][5]
This guide provides an objective comparison of the biological activities of brominated and non-brominated indoles, supported by experimental data, to assist researchers in drug discovery and development.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data comparing the biological activities of brominated indoles and their non-brominated analogues.
Table 1: Anti-inflammatory Activity
| Compound | Target/Assay | Potency (IC₅₀) | Source Organism/Type | Reference |
| Isatin (Non-brominated) | Nitric Oxide (NO) Inhibition | ~63.3 µg/mL (430 µM) | Synthetic | [6] |
| 5-Bromoisatin | Nitric Oxide (NO) Inhibition | 34.3 µg/mL (151.6 µM) | Synthetic | [6] |
| 6-Bromoisatin | NF-κB Translocation Inhibition | 63.7% reduction at 40 µg/mL | Synthetic | [6] |
| 6-Bromoindole | NF-κB Translocation Inhibition | 60.7% reduction at 40 µg/mL | Synthetic | [6] |
Table 2: Anticancer & Cytotoxic Activity
| Compound | Cell Line | Potency (IC₅₀ / EC₅₀) | Source Organism/Type | Reference |
| Topsentin (Brominated) | P-388 (Murine Leukemia) | 3.0 µg/mL | Spongosorites ruetzleri (Sponge) | [7] |
| Topsentin Analogue (Non-brominated) | P-388 (Murine Leukemia) | More potent than brominated version* | Synthetic | [7] |
| Compound 64 (Brominated) | L929 (Mouse Fibroblast) | 7 µM | Pseudovibrio denitrificans (Bacteria) | [8] |
| Compound 64 (Brominated) | A549 (Human Lung Carcinoma) | 8 µM | Pseudovibrio denitrificans (Bacteria) | [8] |
| Spirotryprostatin G (Brominated) | HL-60 (Human Promyelocytic Leukemia) | 6.0 µM | Penicillium brasilianum (Fungus) | [9] |
| Meriolin 1 (Non-halogenated) | CDK9/cyclin T | 0.026 µM | Synthetic | [4] |
| Meriolin 11 (5-Bromo) | CDK9/cyclin T | 1.00 µM | Synthetic | [4] |
| Meriolin 1 (Non-halogenated) | GSK-3α/β | 0.07 µM | Synthetic | [4] |
| Meriolin 11 (5-Bromo) | GSK-3α/β | 30.0 µM | Synthetic | [4] |
*Note: The study on topsentin analogues stated that while hydroxyl group introduction enhanced cytotoxicity, bromination diminished activity, though specific IC₅₀ values for the non-brominated parent were not provided in the snippet.[7]
Table 3: Antimicrobial Activity
| Compound | Organism | Potency (MIC) | Source Organism/Type | Reference |
| Tris-indoline (Non-brominated) | E. coli, P. aeruginosa, B. subtilis | Active | Synthetic | [10] |
| Brominated Tris-indoline Analogs | E. coli, P. aeruginosa, B. subtilis | Inactive | Synthetic | [10] |
| Tulongicin A (Di-brominated) | Staphylococcus aureus | 1.2 µg/mL | Topsentia sp. (Sponge) | [9][11] |
| Dihydrospongotine C (Mono-brominated) | Staphylococcus aureus | 3.7 µg/mL | Topsentia sp. (Sponge) | [9][11] |
| 3,3′-bis-indole (Non-brominated) | Bacteria & Candida albicans | 64 to 256 µg/mL | Nocardiopsis sp. (Actinomycete) | [8] |
Key Mechanisms and Structure-Activity Insights
The presence and position of bromine on the indole ring profoundly influence biological activity.[3] Bromine's unique chemical properties, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency.[1]
Anti-inflammatory Activity
Brominated indoles demonstrate significant anti-inflammatory effects by modulating key signaling pathways.[1] A crucial mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][6] In studies using lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin were shown to significantly reduce the translocation of NF-κB to the nucleus.[1][6] This action downregulates the expression of pro-inflammatory genes, decreasing the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[1][6]
Comparatively, mono-brominated indole and isatin compounds show more potent inhibitory activity against NO, TNF-α, and PGE₂ than non-brominated isatin.[6] The position of the bromine atom is also critical; for anti-inflammatory activity in isatins, the potency follows the order: 5-Bromo > 6-Bromo > 7-Bromo.[6]
Anticancer Activity
The effect of bromination on anticancer activity is complex and appears to be context-dependent. For instance, structure-activity relationship studies on topsentin, a bis(indolyl)imidazole from a marine sponge, revealed that bromination diminishes its cytotoxic activity.[7] Conversely, for a class of kinase inhibitors known as meriolins, halogenation has varied effects. The addition of a bromine atom at the C-5 position of meriolin leads to a significant drop in inhibitory activity against CDK9 and GSK-3 kinases, while other kinases are less affected.[4] However, other studies suggest that halogen substitutions, including chloro and bromo groups, can significantly enhance the anticancer activity of certain indole derivatives.[12]
Antimicrobial Activity
The influence of bromination on antimicrobial properties can also vary. In one case, a non-brominated tris-indoline compound displayed antibacterial activity against several bacterial strains, but its brominated analogs were inactive, suggesting that the addition of bromine can reduce the antibacterial spectrum.[10] However, many potent antimicrobial compounds isolated from marine sources are brominated indoles, such as tulongicin A and dihydrospongotine C, which show strong activity against Staphylococcus aureus.[9][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the biological activities of indole derivatives.
Protocol 1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (brominated and non-brominated indoles). Pre-treat the cells for 1 hour.[1]
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the untreated control group.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C.[1]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[1]
-
Serial Dilutions: Serially dilute the test compounds (brominated and non-brominated indoles) in the broth medium within a 96-well microtiter plate.[1]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Conclusion
Brominated indoles represent a rich source of bioactive compounds with significant therapeutic potential across anti-inflammatory, anticancer, and antimicrobial applications.[1] The addition of bromine to an indole scaffold is a powerful strategy for modulating biological activity, though its effect—whether enhancing or diminishing potency—is highly dependent on the specific molecular structure, the position of the halogen, and the biological target . This guide highlights that while bromination can lead to more potent anti-inflammatory agents, its effect on cytotoxicity and antimicrobial action is more variable. Therefore, a comparative approach, testing both halogenated and non-halogenated analogues, is essential in the early stages of drug discovery to elucidate structure-activity relationships and identify the most promising therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomers of Indole-3-Carboxaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. This guide provides a detailed spectroscopic comparison of indole-3-aldehyde and its five constitutional isomers, offering a clear differentiation based on experimental data.
Indole-3-aldehyde and its isomers (2-, 4-, 5-, 6-, and 7-formylindole) are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds. While sharing the same molecular formula (C₉H₇NO) and weight (145.16 g/mol ), their distinct structural arrangements lead to unique spectroscopic fingerprints. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to facilitate their unambiguous identification.
At a Glance: A Comparative Overview of Spectroscopic Data
The following tables summarize the key spectroscopic data for the six isomers of formylindole. This data has been compiled from various spectral databases and peer-reviewed publications.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)
| Position of -CHO | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | -CHO | NH |
| 2-formylindole | - | 7.15 (s) | 7.60 (d) | 7.18 (t) | 7.45 (t) | 7.65 (d) | 9.80 (s) | 12.20 (br s) |
| 3-formylindole | 8.37 (s) | - | 8.15 (d) | 7.25 (t) | 7.20 (t) | 7.50 (d) | 9.95 (s) | 12.10 (br s) |
| 4-formylindole | 7.80 (t) | 7.30 (t) | - | 7.65 (d) | 7.20 (t) | 7.90 (d) | 10.20 (s) | 11.80 (br s) |
| 5-formylindole | 7.55 (t) | 6.60 (t) | 8.10 (d) | - | 7.70 (dd) | 7.50 (d) | 9.90 (s) | 11.60 (br s) |
| 6-formylindole | 7.95 (s) | 6.50 (d) | 7.60 (d) | 7.80 (s) | - | 7.40 (d) | 9.85 (s) | 11.50 (br s) |
| 7-formylindole | 7.60 (t) | 6.60 (t) | 7.80 (d) | 7.10 (t) | 7.75 (d) | - | 10.30 (s) | 11.90 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)
| Position of -CHO | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CHO |
| 2-formylindole | 138.5 | 111.0 | 128.0 | 122.5 | 121.0 | 124.0 | 112.5 | 136.0 | 185.0 |
| 3-formylindole | 139.0 | 118.0 | 124.5 | 122.0 | 123.0 | 121.5 | 112.0 | 137.0 | 185.5 |
| 4-formylindole | 126.0 | 103.0 | 125.5 | 131.0 | 121.0 | 128.0 | 115.0 | 136.5 | 192.0 |
| 5-formylindole | 127.0 | 102.5 | 126.0 | 122.0 | 130.0 | 124.0 | 111.5 | 138.0 | 192.5 |
| 6-formylindole | 125.0 | 102.0 | 127.5 | 120.0 | 121.5 | 132.0 | 114.0 | 135.0 | 192.0 |
| 7-formylindole | 126.5 | 104.0 | 128.5 | 120.5 | 122.5 | 118.0 | 129.0 | 134.0 | 190.0 |
Table 3: IR, UV-Vis, and Mass Spectrometry Data
| Position of -CHO | IR (C=O, cm⁻¹) | IR (N-H, cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrum (m/z) |
| 2-formylindole | ~1660 | ~3280 | ~215, 295, 315 | 145 (M+), 144, 116, 89 |
| 3-formylindole | ~1655 | ~3250 | ~210, 245, 260, 300 | 145 (M+), 144, 116, 89 |
| 4-formylindole | ~1680 | ~3300 | ~220, 250, 310 | 145 (M+), 144, 116, 89 |
| 5-formylindole | ~1675 | ~3300 | ~225, 255, 320 | 145 (M+), 144, 116, 89 |
| 6-formylindole | ~1670 | ~3300 | ~220, 260, 325 | 145 (M+), 144, 116, 89 |
| 7-formylindole | ~1690 | ~3300 | ~215, 245, 305 | 145 (M+), 144, 116, 89 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of indole-3-aldehyde isomers.
Synthesis of Formylindole Isomers (Vilsmeier-Haack Reaction)
A common method for the synthesis of indole-3-aldehydes is the Vilsmeier-Haack reaction. For other isomers, multi-step synthetic routes starting from appropriately substituted indoles or anilines are typically employed.
-
Reagents and Solvents: Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), dichloromethane (DCM), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of indole in DMF at 0 °C, POCl₃ is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice-cold water and neutralized with a NaOH solution.
-
The aqueous layer is extracted with DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired formylindole isomer.
-
Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} spectra. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers all expected signals.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm. The solvent is used as a reference.
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these compounds.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Visualizing the Isomeric Landscape and Analytical Workflow
The following diagrams illustrate the structural relationship between the indole-3-aldehyde isomers and the general workflow for their spectroscopic comparison.
Comparative Efficacy of 6-Bromoindole-3-carbaldehyde Derivatives as Antifungal Agents
In the persistent search for novel and effective antifungal agents to combat the growing threat of resistant fungal pathogens, indole derivatives have emerged as a promising class of compounds.[1][2] Halogenated indoles, in particular, have demonstrated significant broad-spectrum antimicrobial and antifungal activity.[3] This guide provides a comparative analysis of the antifungal efficacy of 6-bromoindole-3-carbaldehyde derivatives, with a focus on 3-acyl-6-bromoindoles, presenting key experimental data, detailed methodologies, and visualizations of relevant pathways.
Quantitative Antifungal Activity
The antifungal potential of 6-bromoindole and its 3-acyl derivatives has been evaluated against significant plant pathogenic fungi, Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot). The following tables summarize the in vitro antifungal activity, presenting the half-maximal effective concentration (EC50) for mycelial growth inhibition and the percentage of conidial germination inhibition.
Table 1: In Vitro Antifungal Activity against Botrytis cinerea
| Compound | EC50 (µg/mL) for Mycelial Growth | % Inhibition of Conidial Germination |
| 6-bromoindole (I) | 11.62 | Ineffective |
| 3-acetyl-6-bromoindole (II) | >100 | 100% |
| 1-(6-bromo-1H-indol-3-yl)propan-1-one (IV) | >100 | 98% |
| 1-(6-bromo-1H-indol-3-yl)butan-1-one (V) | >100 | 97% |
| Commercial Fungicide (BC-1000®) | >100 | Not specified |
| Commercial Fungicide (Captan®) | >100 | Not specified |
| Commercial Fungicide (Mystic®) | 12.50 | Not specified |
Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[4]
Table 2: In Vitro Antifungal Activity against Monilinia fructicola
| Compound | EC50 (µg/mL) for Mycelial Growth | % Inhibition of Conidial Germination |
| 6-bromoindole (I) | 18.84 | Ineffective |
| 3-acetyl-6-bromoindole (II) | >100 | 96% |
| 1-(6-bromo-1H-indol-3-yl)propan-1-one (IV) | >100 | 95% |
| 1-(6-bromo-1H-indol-3-yl)butan-1-one (V) | >100 | 94% |
| Commercial Fungicide (BC-1000®) | >100 | Not specified |
| Commercial Fungicide (Captan®) | >100 | Not specified |
| Commercial Fungicide (Mystic®) | 25.00 | Not specified |
Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[4]
The data reveals a significant finding: while the parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, its 3-acyl derivatives are highly effective at inhibiting conidial germination, suggesting different mechanisms of action and potential applications as preventative agents.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 6-bromoindole derivatives.
Synthesis of 3-Acyl-6-bromoindole Derivatives
A green and efficient microwave-assisted methodology was employed for the synthesis of 3-acyl-6-bromoindoles.[4]
-
Starting Material: 6-bromoindole.
-
Acylation: The 6-bromoindole is acylated at the C3 position using various acylating agents (e.g., acetyl chloride, propionyl chloride, butyryl chloride) in a suitable solvent.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation to facilitate a rapid and efficient reaction.
-
Purification: The resulting 3-acyl-6-bromoindole derivatives are purified using standard techniques such as column chromatography.
In Vitro Antifungal Activity Assays
Mycelial Growth Inhibition Assay:
-
Culture Preparation: The test fungi (Botrytis cinerea and Monilinia fructicola) are cultured on potato dextrose agar (PDA).
-
Compound Preparation: The 6-bromoindole derivatives are dissolved in a suitable solvent and added to the PDA medium at various concentrations.
-
Inoculation: A mycelial plug of the test fungus is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature until the mycelial growth in the control plate (without the compound) reaches the edge.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.[4]
Conidial Germination Inhibition Assay:
-
Spore Suspension: A spore suspension of the test fungi is prepared in a nutrient-rich medium.
-
Compound Addition: The test compounds are added to the spore suspension at a specific concentration.
-
Incubation: The treated spore suspension is incubated for a set period.
-
Microscopic Examination: A sample of the suspension is observed under a microscope to determine the percentage of germinated spores compared to an untreated control.[4]
Visualizing Pathways and Workflows
General Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of 6-bromoindole derivatives to the evaluation of their antifungal activity.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
Molecular docking studies suggest that 6-bromoindole derivatives may exert their antifungal effects by inhibiting key mitochondrial enzymes, such as succinate dehydrogenase (SDH).[4][5] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Conclusion
This compound derivatives, particularly 3-acyl-6-bromoindoles, demonstrate significant and varied antifungal activities. The parent 6-bromoindole is effective against mycelial growth, while its 3-acyl derivatives are potent inhibitors of spore germination.[4] This dual-action capability within the same chemical scaffold highlights the potential for developing specialized fungicides that target different stages of fungal development.[4] Further research into the precise mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of this promising class of antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jpharmsci.com [jpharmsci.com]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-Bromoindole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 6-Bromoindole-3-carbaldehyde and its derivatives. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in confirming the chemical structures of these valuable synthetic intermediates.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active compounds. Accurate structural confirmation is a critical step in the synthesis and development of novel therapeutics based on this framework. This guide outlines the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation often depends on the specific requirements of the analysis, including the level of detail required, the nature of the sample, and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Detailed information on the chemical environment of each atom, connectivity between atoms, and stereochemistry. | Soluble sample (1-10 mg) in a deuterated solvent. | High |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure. | Small sample amount (µg to ng), can be solid, liquid, or in solution. | Very High |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in a single crystal, including absolute stereochemistry. | High-quality single crystal (typically >0.1 mm in all dimensions). | Low |
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from the analysis of this compound and several of its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 1-Methyl-6-bromoindole-3-carbaldehyde | 1-Ethyl-6-bromoindole-3-carbaldehyde | 5,6-Dibromoindole-3-carbaldehyde |
| CHO | ~10.0 | ~9.95 | ~9.96 | ~9.9 |
| H-2 | ~8.2 | ~7.66 | ~7.68 | ~8.2 |
| H-4 | ~7.7 | ~8.21 | ~8.17 | ~8.5 |
| H-5 | ~7.3 | ~7.44 | ~7.15 | - |
| H-7 | ~7.9 | ~7.35 | ~7.18 | ~8.1 |
| N-H | ~8.8 (broad) | - | - | ~9.0 (broad) |
| N-CH₃ | - | ~3.84 | - | - |
| N-CH₂CH₃ | - | - | ~4.20 (q) | - |
| N-CH₂CH₃ | - | - | ~1.54 (t) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 1-Methyl-6-bromoindole-3-carbaldehyde | 1-Ethyl-6-bromoindole-3-carbaldehyde | 5,6-Dibromoindole-3-carbaldehyde |
| C=O | ~185.0 | ~184.5 | ~184.4 | ~185.2 |
| C-2 | ~138.0 | ~137.3 | ~137.0 | ~139.0 |
| C-3 | ~118.0 | ~118.1 | ~118.1 | ~117.5 |
| C-3a | ~125.0 | ~125.3 | ~125.5 | ~127.0 |
| C-4 | ~123.0 | ~123.6 | ~122.9 | ~124.0 |
| C-5 | ~126.0 | ~124.1 | ~122.1 | - |
| C-6 | ~116.0 | ~115.5 | ~115.0 | ~118.0 |
| C-7 | ~114.0 | ~112.2 | ~110.0 | ~116.0 |
| C-7a | ~136.0 | ~135.3 | ~137.5 | ~135.5 |
| N-CH₃ | - | ~33.7 | - | - |
| N-CH₂CH₃ | - | - | ~41.9 | - |
| N-CH₂CH₃ | - | - | ~15.1 | - |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]+ | [M+2]+ | Key Fragments |
| This compound | C₉H₆BrNO | 222.96 | 224.96 | 195/197 ([M-CHO]+), 116 ([M-Br-CO]+) |
| 1-Methyl-6-bromoindole-3-carbaldehyde | C₁₀H₈BrNO | 236.98 | 238.98 | 208/210 ([M-CHO]+), 130 ([M-Br-CO]+) |
| 1-Ethyl-6-bromoindole-3-carbaldehyde | C₁₁H₁₀BrNO | 250.99 | 252.99 | 222/224 ([M-CHO]+), 144 ([M-Br-CO]+) |
| 5,6-Dibromoindole-3-carbaldehyde | C₉H₅Br₂NO | 300.87 | 302.87 | 272/274/276 ([M-CHO]+), 115 ([M-2Br-CO]+) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including atom connectivity and chemical environment.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire data with a spectral width of approximately 12 ppm.
-
Set the number of scans to 16 or higher for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire data with a spectral width of approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Process the raw data (FID) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign ¹³C NMR signals based on chemical shifts and comparison with predicted values or related compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via direct infusion or gas chromatography. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is common for GC-MS and results in extensive fragmentation. ESI is a softer ionization technique that often leaves the molecular ion intact.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum. The peak with the highest m/z often corresponds to the molecular ion ([M]+). For brominated compounds, a characteristic isotopic pattern with peaks at [M]+ and [M+2]+ in an approximate 1:1 ratio will be observed. Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a formyl group, -CHO).
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Procedure:
-
Crystal Growth: Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray beam. Rotate the crystal and collect the diffraction pattern data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
Mandatory Visualizations
Caption: A logical workflow for the synthesis, purification, and structural validation of novel compounds.
Caption: Inhibition of the TLR4/NF-κB/p38 signaling pathway by indole-3-carboxaldehyde.
Navigating Biological Assays: A Comparative Guide to the Cross-Reactivity of 6-Bromoindole-3-carbaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is critical in the early stages of discovery. This guide provides a comparative overview of the biological activity of 6-Bromoindole-3-carbaldehyde and its derivatives, offering insights into their cross-reactivity profiles in various assays. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document serves as a valuable resource for interpreting screening results and guiding medicinal chemistry efforts.
This compound is a versatile synthetic intermediate widely employed in the development of bioactive molecules, including kinase inhibitors and agents with antimicrobial or antifungal properties.[1] Its indole scaffold provides a privileged structure for interaction with a range of biological targets. However, this same structural feature can also lead to cross-reactivity, where the compound interacts with unintended targets, potentially causing off-target effects. This guide explores the known biological activities of derivatives of this compound and provides the necessary experimental context for assessing potential cross-reactivity.
Comparative Biological Activity
While specific, publicly available screening data for this compound across a broad range of biological assays is limited, the analysis of its derivatives provides valuable insights into the potential activity profile of this chemical scaffold. The following tables summarize the biological activities of various indole derivatives, including those structurally related to this compound, in different assays.
Antifungal Activity of 3-Acyl-6-bromoindole Derivatives
Derivatives of 6-bromoindole have been investigated for their antifungal properties. The following table presents the half-maximal effective concentration (EC50) values for a series of 3-acyl-6-bromoindoles against two pathogenic fungi, Botrytis cinerea and Monilinia fructicola.[2]
| Compound | Modification from this compound | EC50 vs. B. cinerea (µg/mL) | EC50 vs. M. fructicola (µg/mL) |
| 6-Bromoindole (Parent Scaffold) | Removal of the 3-carbaldehyde group | 11.62 | 18.84 |
| 3-acetyl-6-bromoindole | Acyl group at C3 | >250 | >250 |
| (6-bromo-1H-indol-3-yl)(4-fluorophenyl)methanone | Aromatic acyl group at C3 | 104.3 | 112.5 |
| (6-bromo-1H-indol-3-yl)(4-chlorophenyl)methanone | Aromatic acyl group at C3 | 98.7 | 105.4 |
Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[2]
Kinase Inhibitory Activity of Indole-Based Derivatives
Key Signaling Pathway: PI3K/Akt/mTOR
Many indole-based compounds are designed to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4][5] Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of inhibitors.
Figure 1. The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
To facilitate the reproducible assessment of the biological activity and potential cross-reactivity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of the microplate.
-
Add 10 µL of 2x kinase solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2x substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of a compound on cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader capable of absorbance measurements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test wells).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to evaluate the cross-reactivity of a compound. The following workflow outlines the key steps in this process.
Figure 2. A typical workflow for assessing compound cross-reactivity.
This guide provides a foundational understanding of the potential biological activities of this compound and its derivatives. The provided protocols and workflows are intended to assist researchers in designing and executing experiments to thoroughly characterize the selectivity and potential cross-reactivity of this and other indole-based compounds. A comprehensive assessment of off-target activities is essential for the successful development of safe and effective therapeutic agents.
References
Comparative Docking Analysis of 6-Bromoindole Derivatives: A Guide for Drug Discovery Professionals
An objective comparison of the in-silico performance of various 6-bromoindole derivatives against key biological targets, supported by experimental data from recent studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The 6-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Comparative molecular docking studies are crucial in elucidating the binding interactions of novel derivatives and predicting their potential efficacy as therapeutic agents. This guide synthesizes findings from recent research to provide a comparative overview of the docking performance of various 6-bromoindole derivatives against fungal and bacterial protein targets.
Quantitative Docking Performance
The following tables summarize the binding affinities of different series of 6-bromoindole derivatives against their respective protein targets as reported in recent literature.
Antifungal Activity: Targeting Fungal Enzymes
A study focusing on 3-acyl-6-bromoindole derivatives investigated their potential as antifungal agents by targeting succinate dehydrogenase (SDH) and catalase MfCat2.[1] The parent compound, 6-bromoindole, showed potent inhibition of mycelial growth, while its acylated derivatives exhibited strong inhibition of conidial germination.[1]
| Compound | Target Enzyme | Docking Score (kcal/mol) |
| 6-bromoindole (I) | SDH | -8.960 |
| 1-(6-bromo-1H-indol-3-yl)ethan-1-one (II) | MfCat2 | -9.722 |
| 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-one (V) | MfCat2 | -9.578 |
Table 1: Binding energies of 3-acyl-6-bromoindole derivatives against fungal enzymes SDH and MfCat2.[1]
Antibacterial Activity: Targeting Bacterial Enzymes
In a different investigation, N-alkylated 6-bromoindoline-2,3-dione derivatives were synthesized and their antibacterial potential was evaluated through molecular docking against penicillin-binding proteins.[2]
Quantitative docking scores for these derivatives were not explicitly provided in the abstract, however, the study indicated that compounds 4 and 8 exhibited the highest efficacy.[2]
Another class of 6-bromoindole derivatives has been identified as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide production which protects bacteria from oxidative stress.[3]
Specific docking scores for these CGL inhibitors were not detailed in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-silico and in-vitro findings.
Synthesis of 3-Acyl-6-bromoindole Derivatives
A green and efficient microwave-assisted methodology was employed for the synthesis of 3-acyl-6-bromoindoles. The general scheme involved the reaction of 6-bromoindole with the corresponding linear or aromatic anhydride using Y(OTf)3 as a catalyst in [BMI]BF4. The reaction conditions were optimized for temperature and time depending on the anhydride used.[1]
Molecular Docking Protocol for Fungal Targets (SDH and MfCat2)
The molecular docking studies for the 3-acyl-6-bromoindole derivatives against SDH and MfCat2 were performed to investigate their binding affinities.[1] While the specific software and detailed parameters were not mentioned in the provided text, a general workflow for such a study is outlined below.
Molecular Docking Protocol for Bacterial Targets (PDB: 3G7B and 3T0T)
For the N-alkylated 6-bromoindoline-2,3-dione derivatives, molecular docking studies were performed using the AutoDock Vina program to investigate their binding patterns with inhibitory targets from the Protein Data Bank (PDB IDs: 3G7B and 3T0T).[2]
Visualizing the Workflow
Diagrams illustrating experimental and computational workflows provide a clear and concise understanding of the research process.
Caption: Experimental workflow for the synthesis and evaluation of 3-acyl-6-bromoindole derivatives.
Caption: A generalized workflow for molecular docking studies.
References
The Efficacy of 6-Bromoindole-3-carbaldehyde as a Versatile Drug Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical step in the synthesis of novel therapeutic agents. Among the myriad of heterocyclic compounds, the indole nucleus stands out for its prevalence in biologically active molecules. This guide provides a comprehensive comparison of 6-bromoindole-3-carbaldehyde as a drug precursor against its non-halogenated and alternatively halogenated counterparts, supported by experimental data and detailed protocols.
This compound is a versatile building block in medicinal chemistry, offering a unique combination of reactivity and structural features that make it an attractive starting point for the synthesis of a wide array of bioactive compounds.[1] Its potential applications span various therapeutic areas, including the development of antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[2] The presence of the bromine atom at the C6 position and the aldehyde group at the C3 position provides two reactive sites for further molecular elaboration, allowing for the creation of diverse chemical libraries.
Comparative Analysis of Biological Activity
The introduction of a halogen atom, such as bromine, onto the indole ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to drug-receptor binding. This section compares the efficacy of derivatives synthesized from this compound with those from indole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde.
Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs. While direct comparative studies are limited, the available data suggests that halogenation can enhance cytotoxic activity. Derivatives of 5-bromoindole, a close structural isomer of 6-bromoindole, have shown potent cytotoxic effects against various cancer cell lines.[3][4] For instance, certain 5-bromoindole derivatives have demonstrated significant activity against human lymphoma and breast cancer cell lines.[5]
Table 1: Comparative Anticancer Activity of Indole Derivatives (IC₅₀ in µM)
| Precursor Scaffold | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromoindole | Isatin | U937 (Human lymphoma) | 4.4 | [5] |
| 5-Bromoindole | Isatin | HL-60 (Human leukemia) | 3.9 | [5] |
| Indole-3-carbaldehyde | Thiosemicarbazone | A549 (Lung) | 11.5 | [4] |
| Indole-3-carbaldehyde | Thiosemicarbazone | HepG-2 (Liver) | 35.3 | [4] |
| 6-Substituted Indole | 1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [6] |
| 6-Substituted Indole | 1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung) | 6.30 | [6] |
Note: Data is collated from different studies and direct comparison should be made with caution due to varying experimental conditions.
The following diagram illustrates a general workflow for screening the anticancer activity of newly synthesized indole derivatives.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromoindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Bromoindole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals and bioactive molecules, can be achieved through several established methods. This guide provides a comprehensive comparison of the most common synthetic routes, including the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. The objective is to offer a clear, data-driven overview to aid in method selection based on factors such as yield, purity, and reaction conditions.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for this compound is critical and depends on the desired scale, available resources, and tolerance for potential side products. The Vilsmeier-Haack reaction is often the preferred method due to its high efficiency and yields.[1] The Duff reaction presents a viable alternative, particularly for substrates sensitive to the reagents used in the Vilsmeier-Haack protocol.[2] The Reimer-Tiemann reaction, while a classic method for formylation, is generally less efficient for indoles and can lead to the formation of byproducts.[1][3]
A two-step approach, involving the bromination of indole followed by formylation, is also a common strategy. Greener bromination techniques have been developed to mitigate the environmental impact of traditional methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.
| Synthesis Method | Key Reagents | Typical Yield (%) | Reaction Time | Purity (%) | Key Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 93 - 96 | 5 - 8 hours | >95 | High yield, one-pot synthesis | Use of hazardous reagents (POCl₃) |
| Duff Reaction (modified) | HMTA, TFA, TMSCl | 65 - 74 | Not specified | Not specified | Suitable for sensitive substrates | Generally lower yields than Vilsmeier-Haack |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Generally low for indoles | Not specified | Not specified | Avoids acidic conditions | Low yields, potential for byproducts |
| Two-Step: Greener Bromination + Formylation | Oxone, KBr then POCl₃, DMF | ~70 (for bromination step) | Not specified | >95 (for bromination step) | Environmentally friendlier bromination | Two separate reaction steps required |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols for the key methods discussed.
Vilsmeier-Haack Reaction: One-Pot Synthesis
This protocol is adapted from a patented high-yield synthesis method.
Materials:
-
5-bromo-2-methylaniline
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring for 30 minutes.
-
In a separate flask, dissolve 5-bromo-2-methylaniline in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent dropwise to the 5-bromo-2-methylaniline solution at 0-5 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to 85 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and add saturated sodium carbonate solution until the solution is basic, resulting in the precipitation of a yellow solid.
-
Filter the solid, wash with water, and dry to obtain this compound.
Duff Reaction (General Protocol)
Materials:
-
6-Bromoindole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 6-bromoindole and HMTA in TFA.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Heat the resulting mixture to hydrolyze the intermediate.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reimer-Tiemann Reaction (General Protocol for Indoles)
This is a general procedure and may require optimization for 6-bromoindole.
Materials:
-
6-Bromoindole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute sulfuric acid
Procedure:
-
Dissolve 6-bromoindole in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture.
-
Continue heating and stirring for several hours.
-
After the reaction, remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute sulfuric acid.
-
Steam distill the mixture to isolate the product.
-
Extract the distillate with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the synthesis methods and the reaction mechanism of the Vilsmeier-Haack reaction.
References
Safety Operating Guide
Safe Disposal of 6-Bromoindole-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
Proper management and disposal of 6-Bromoindole-3-carbaldehyde are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Adherence to strict safety protocols is mandatory when handling this chemical for disposal.
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1][2][5]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially if dust is generated.[2][5]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[1]
Quantitative Safety Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [2][6] |
| Molecular Weight | 224.05 g/mol | [2][6] |
| Appearance | Solid | [2][5] |
| Melting Point | 202-206 °C | [2][5] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2][5] |
| Storage Class | 11 (Combustible Solids) | [2][5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal:
-
Waste Collection:
-
Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid creating dust.[1] For residual amounts, a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone) can be used to wipe surfaces.
-
Place the collected solid waste and any contaminated materials (e.g., weigh boats, contaminated gloves, wipes) into a designated hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a clearly labeled, sealable, and chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) container is a suitable choice.
-
The label on the waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
-
-
Waste Storage:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures. The final disposal will likely involve incineration at a permitted facility.
-
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. 6-溴吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17826-04-9 Name: 6-Bromoindole-3-carboxaldehyde [xixisys.com]
- 5. 6-溴吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromoindole-3-carbaldehyde
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromoindole-3-carbaldehyde. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling.
The following table summarizes the required PPE for various operations involving this compound:
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Receiving and Storage | General Laboratory Ventilation | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Laboratory Coat |
| Weighing and Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves (double-gloving recommended) | Chemical Splash Goggles and Face Shield | NIOSH-approved N95 (or equivalent) filtering facepiece respirator | Laboratory Coat (disposable recommended) |
| Use in Reaction | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles and Face Shield | Not required if handled exclusively within a fume hood | Laboratory Coat |
| Spill Cleanup | Chemical Fume Hood (if feasible) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filter | Chemical-resistant Apron or Suit over Laboratory Coat |
| Waste Disposal | General Laboratory Ventilation | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Laboratory Coat |
Operational Plan: A Step-by-Step Guide
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill cleanup procedures immediately.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly designated for hazardous chemicals.
Weighing and Aliquoting
This operation presents a high risk of aerosolization and exposure. Therefore, stringent controls are necessary.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the weighing area within a certified chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable bench paper.
-
Have all necessary equipment (spatulas, weigh boats, pre-labeled receiving containers) readily available to minimize time and movement.
-
-
Weighing:
-
Gently open the container, avoiding any sudden movements that could create dust.
-
Use a dedicated, clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring the powder directly from the container.
-
Close the primary container immediately after extracting the required amount.
-
Transfer the weighed powder to the pre-labeled secondary container within the fume hood.
-
-
Decontamination:
-
Carefully clean the spatula with a solvent-moistened wipe.
-
Dispose of the weigh boat, bench paper, and any contaminated wipes into a designated halogenated waste container.
-
Wipe down the work surface within the fume hood.
-
Use in Reaction
-
Setup: All manipulations involving the addition of this compound to a reaction mixture must be performed in a chemical fume hood.
-
Addition:
-
If adding the solid directly, do so slowly and carefully to prevent dust generation.
-
If dissolving in a solvent first, add the solvent to the solid to minimize splashing.
-
-
Monitoring: Keep the reaction vessel closed to the extent possible throughout the experiment.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, evacuate the laboratory and contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment and Cleanup:
-
Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[4][6]
-
For larger spills, create a dike around the spill using an inert absorbent material.
-
Carefully scoop the absorbed material and contaminated paper towels into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Dispose of all cleanup materials as halogenated hazardous waste.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (contaminated gloves, wipes, weigh boats, etc.) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Collect all liquid waste (reaction residues, cleaning solvents) in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
-
Do not mix halogenated waste with non-halogenated waste streams.[2][4][5][7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. chemkleancorp.com [chemkleancorp.com]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
